molecular formula C12H9N3 B8703880 3-Amino-2-phenylpyridine-4-carbonitrile CAS No. 89241-91-8

3-Amino-2-phenylpyridine-4-carbonitrile

Cat. No.: B8703880
CAS No.: 89241-91-8
M. Wt: 195.22 g/mol
InChI Key: VRSMGJJTMTXQFY-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpyridine-4-carbonitrile is a chemical compound offered for research and development purposes. It belongs to a class of 2-aminopyridine-3-carbonitrile derivatives which have demonstrated significant value in scientific research, particularly in the fields of polymer science and materials chemistry . Compounds with this core structure are frequently investigated for their unique photophysical properties. Specifically, research on closely related analogs has shown that 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives function as highly sensitive fluorescent molecular sensors . These sensors are utilized in the Fluorescence Probe Technique (FPT) to monitor photopolymerization processes in real-time, offering a superior, non-destructive alternative to traditional methods for tracking the progress of free-radical, thiol-ene, and cationic polymerization . Furthermore, beyond their role as sensors, these derivatives can act as potent accelerators for cationic photopolymerization when used with iodonium salt photoinitiators, enabling reactions under near-UV light (e.g., 365 nm) . The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and is found in various FDA-approved pharmaceuticals . Researchers also explore related carbonitrile structures for diverse biological activities, though the specific profile of this compound requires further investigation . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89241-91-8

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

3-amino-2-phenylpyridine-4-carbonitrile

InChI

InChI=1S/C12H9N3/c13-8-10-6-7-15-12(11(10)14)9-4-2-1-3-5-9/h1-7H,14H2

InChI Key

VRSMGJJTMTXQFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2N)C#N

Origin of Product

United States

Foundational & Exploratory

3-Amino-2-phenylpyridine-4-carbonitrile CAS 89241-91-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-2-phenylpyridine-4-carbonitrile

A Privileged Scaffold for Kinase Inhibitor Discovery & Advanced Materials

CAS: 89241-91-8 Formula: C₁₂H₉N₃ Molecular Weight: 195.22 g/mol [1]

Executive Summary

3-Amino-2-phenylpyridine-4-carbonitrile (CAS 89241-91-8) is a high-value heterocyclic intermediate characterized by a dense functional array: an electron-rich amino group at position 3, an electron-withdrawing cyano group at position 4, and a lipophilic phenyl ring at position 2. This specific substitution pattern—an ortho-amino nitrile motif—renders it a "privileged scaffold" in medicinal chemistry.

It serves as a critical precursor for the synthesis of pyrido[3,4-d]pyrimidines , a class of bicyclic heterocycles extensively researched as ATP-competitive inhibitors of tyrosine kinases (e.g., VEGFR, FGFR, and EGFR). Beyond drug discovery, its push-pull electronic structure (donor-acceptor system) gives rise to unique photophysical properties, making it a candidate for fluorescent sensing and photopolymerization initiation in materials science.

Chemical Profile & Physicochemical Properties

The compound exists as a solid, typically yellow to light orange due to extended conjugation between the amino lone pair, the pyridine ring, and the cyano group.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 3-Amino-2-phenylpyridine-4-carbonitrile
CAS Number 89241-91-8
InChI Key VRSMGJJTMTXQFY-UHFFFAOYSA-NUnique Identifier
SMILES NC1=C(C#N)C=CN=C1C2=CC=CC=C2
Appearance Yellow to Light Orange Crystalline SolidConjugated system
Melting Point >200 °C (Estimated)Analogs (4-Cl-Ph) melt at ~222 °C [1]
Solubility DMSO, DMF, hot EthanolLimited solubility in water
pKa (Calc) ~3.5 (Pyridine N), ~20 (Amino H)Weakly basic due to CN e- withdrawal
LogP (Calc) 2.3 – 2.8Lipophilic, suitable for drug scaffolds

Synthetic Pathways

The synthesis of 3-amino-4-cyanopyridines is non-trivial compared to their 2-amino-3-cyano isomers. The most robust route involves multicomponent reactions (MCRs) or the functionalization of pre-formed pyridine cores.

Mechanism: Multicomponent Condensation Strategy

A common synthetic strategy employs the condensation of an acetophenone derivative with malononitrile and a nitrogen source, or the ring transformation of pyran intermediates.

  • Precursor Formation: Reaction of acetophenone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enaminone.

  • Cyclization: Condensation of the enaminone with malononitrile in the presence of an ammonia source (e.g., ammonium acetate).

  • Regioselectivity: The steric bulk of the phenyl group and the electronics of the cyano group direct the formation of the 3-amino-4-cyano substitution pattern, though 2-amino-3-cyano isomers are common byproducts that must be separated.

Visualization: Synthetic Workflow

SynthesisWorkflow Precursors Acetophenone + DMF-DMA Intermediate Enaminone Intermediate Precursors->Intermediate Condensation Cyclization Cyclization (Base Catalyzed) Intermediate->Cyclization Reagents Malononitrile + NH4OAc Reagents->Cyclization Target 3-Amino-2-phenyl- pyridine-4-carbonitrile Cyclization->Target Major Product Byproduct Regioisomers (Purification Required) Cyclization->Byproduct Minor Product

Caption: Synthesis of the pyridine core via enaminone intermediate condensation.

Reactivity & Derivatization: The "Ortho-Effect"

The defining feature of CAS 89241-91-8 is the ortho-amino nitrile motif. This arrangement is a "chemical spring-loaded" system, ready to cyclize into fused bicyclic rings upon reaction with electrophiles.

Synthesis of Pyrido[3,4-d]pyrimidines

This is the primary application in drug discovery. The amino group (N3) attacks an electrophilic carbon (from formamide, urea, or isothiocyanate), followed by intramolecular nucleophilic attack on the nitrile carbon (C4) to close the pyrimidine ring.

Protocol: Cyclization to 4-Aminopyrido[3,4-d]pyrimidine

  • Reagents: 3-Amino-2-phenylpyridine-4-carbonitrile (1.0 eq), Formamide (excess).

  • Conditions: Reflux (160–180 °C) for 4–6 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with water/ethanol.

  • Mechanism: Formylation of the amine followed by cyclodehydration.

Hydrolysis to Nicotinamides

Controlled hydrolysis of the nitrile group yields the carboxamide, converting the molecule into a 3-amino-2-phenylisonicotinamide derivative. This is useful for creating differentiating analogues that lack the fused ring but retain hydrogen-bonding capability.

Visualization: Reactivity Pathways

Reactivity Core 3-Amino-2-phenylpyridine- 4-carbonitrile (CAS 89241-91-8) Formamide + Formamide (Reflux) Core->Formamide Urea + Urea (Fusion) Core->Urea Acid + H2SO4/H2O (Hydrolysis) Core->Acid Acyl + R-COCl (Acylation) Core->Acyl Fused1 Pyrido[3,4-d]pyrimidine (Kinase Scaffold) Formamide->Fused1 Cyclocondensation Fused2 4-Hydroxy-pyrido[3,4-d] pyrimidine Urea->Fused2 Cyclization Amide 3-Amino-isonicotinamide Derivative Acid->Amide Partial Hydrolysis N_Acyl N-Acyl-3-amino Precursor Acyl->N_Acyl Amide Coupling

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Applications in Drug Discovery & Materials

Kinase Inhibition (Oncology)

The resulting pyrido[3,4-d]pyrimidine derivatives are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib).

  • Target: The N1 and N3 nitrogens of the fused pyrimidine ring mimic the adenine ring of ATP, allowing the molecule to bind in the hinge region of kinase enzymes [2].

  • Selectivity: The 2-phenyl group (originating from the starting material) projects into the hydrophobic pocket of the enzyme, providing selectivity for specific tyrosine kinases like VEGFR-2 (angiogenesis) and FGFR [3].

Fluorescent Molecular Sensors

The 3-amino-4-cyano motif creates an intramolecular charge transfer (ICT) system.

  • Mechanism: The amino group acts as an electron donor, while the cyano group and pyridine ring act as acceptors.

  • Utility: These molecules exhibit solvatochromism (color change based on solvent polarity) and fluorescence, making them useful as probes for monitoring polymerization reactions or local pH changes in biological systems [1].

Safety & Handling Protocols

As a nitrile-containing aromatic amine, this compound must be handled with strict safety precautions.

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).

    • Irritation: Causes skin and eye irritation; may cause respiratory irritation.

    • Cyanide Release: Under strong acidic conditions or combustion, may release hydrogen cyanide (HCN).

  • PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory. All manipulations, especially heating, must be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amino group.

References

  • BenchChem. (2025). 3-Amino-2-phenylpyridine-4-carbonitrile: Properties and Applications. Retrieved from

  • Thompson, A. M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Royal Society of Chemistry (RSC) Advances. Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. PubMed Central. Retrieved from

  • PubChem. (2025).[2] Pyridine-4-carbonitrile Derivatives and Properties. National Library of Medicine. Retrieved from

Sources

3-amino-2-phenylpyridine-4-carbonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-amino-2-phenylpyridine-4-carbonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-amino-2-phenylpyridine-4-carbonitrile, a highly functionalized heterocyclic compound. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on synthetic methodologies, particularly efficient one-pot multicomponent reactions, including a detailed experimental protocol and mechanistic insights. The guide further explores the chemical reactivity of its distinct functional groups—the amino, phenyl, and nitrile moieties—highlighting its utility as a versatile building block for further chemical elaboration. Finally, we discuss its current and potential applications, leveraging the privileged nature of the aminopyridine scaffold in medicinal chemistry and its unique photophysical properties relevant to materials science. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.

Chemical Identity and Structure

The foundation of understanding any chemical compound lies in its precise identification and three-dimensional arrangement of atoms. This section is dedicated to the structural elucidation of 3-amino-2-phenylpyridine-4-carbonitrile.

IUPAC Name and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-amino-2-phenylpyridine-4-carbonitrile [1]. This name explicitly defines the substitution pattern on the pyridine core.

Identifier Value
CAS Number 89241-91-8[1]
Molecular Formula C₁₂H₉N₃[1]
Molecular Weight 195.22 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C2=NC=CC(=C2N)C#N[1]
InChI Key VRSMGJJTMTXQFY-UHFFFAOYSA-N[1]
Molecular Structure Analysis

The molecule features a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The ring is substituted at three key positions:

  • C2 Position: A phenyl group (C₆H₅), which imparts significant steric and electronic influence.

  • C3 Position: A primary amino group (-NH₂), which acts as a key nucleophilic center and a hydrogen bond donor.

  • C4 Position: A nitrile group (-C≡N), an electron-withdrawing group that influences the ring's reactivity and can be chemically transformed into other functional groups.

The strategic arrangement of these functional groups makes it a valuable intermediate in organic synthesis.

Caption: Chemical structure of 3-amino-2-phenylpyridine-4-carbonitrile.

Synthesis and Mechanistic Insights

The construction of highly substituted pyridine scaffolds is a cornerstone of heterocyclic chemistry. Multicomponent reactions (MCRs) are particularly favored for their efficiency, atom economy, and ability to generate molecular complexity in a single step[1].

Proposed Synthetic Protocol: One-Pot Multicomponent Reaction

A robust method for synthesizing the 2-amino-3-cyanopyridine core involves the one-pot condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and an ammonium salt which serves as the ammonia source[1].

Reaction Scheme: Benzaldehyde + Malononitrile + Ammonium Acetate → 3-amino-2-phenylpyridine-4-carbonitrile

This approach is a variation of well-established pyridine syntheses, prized for its operational simplicity and effectiveness.

Experimental Protocol

Materials:

  • Benzaldehyde

  • Malononitrile

  • Ammonium acetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde (1 equivalent), malononitrile (2 equivalents), and ammonium acetate (8 equivalents).

  • Solvent and Catalyst: Add absolute ethanol as the solvent (approx. 15 mL per gram of benzaldehyde) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 6-8 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the resulting crystalline solid under vacuum to yield the final product, 3-amino-2-phenylpyridine-4-carbonitrile. Further purification can be achieved by recrystallization from ethanol if necessary.

Trustworthiness Note: This self-validating protocol relies on TLC for in-process monitoring to ensure reaction completion before proceeding to isolation, minimizing side reactions and maximizing yield. The final purity can be readily assessed using standard characterization techniques outlined below.

workflow start 1. Charge Reactants (Benzaldehyde, Malononitrile, Ammonium Acetate, Ethanol) reflux 2. Heat to Reflux (78-80°C) start->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 4. Cool & Precipitate monitor->cool Reaction Complete filter 5. Vacuum Filtration & Wash (Cold Ethanol) cool->filter dry 6. Dry Under Vacuum filter->dry characterize 7. Characterization (NMR, IR, MS) dry->characterize

Caption: Experimental workflow for the synthesis of the target compound.

Purification and Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard for the characterization of 3-amino-2-phenylpyridine-4-carbonitrile.

Technique Expected Observations and Interpretation
¹H NMR Signals corresponding to aromatic protons of the phenyl and pyridine rings. A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
¹³C NMR Resonances for the 12 carbon atoms, including a characteristic signal for the nitrile carbon (C≡N) around 115-120 ppm and signals for the aromatic carbons.
FT-IR Strong, sharp absorption band around 2220-2230 cm⁻¹ for the C≡N stretch. Two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region for the primary amine.
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 195.22 g/mol , confirming the compound's identity.

Chemical Reactivity and Derivatization

The unique arrangement of functional groups in 3-amino-2-phenylpyridine-4-carbonitrile provides multiple handles for chemical modification, making it an excellent scaffold for building diverse molecular libraries.

Reactions of the Amino Group

The primary amino group at the C3 position is nucleophilic and can undergo a variety of standard transformations[1].

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) yields the corresponding N-acyl derivatives[1]. This modification is often used in drug development to alter properties like solubility and bioavailability.

  • Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, another important functional group in medicinal chemistry[1].

  • Alkylation: The amino group can be alkylated using alkyl halides, although selectivity can be a challenge.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other groups:

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethyl group).

  • Cyclization: The ortho-aminonitrile arrangement is a classic precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, by reaction with reagents like hydrazines[2].

derivatization cluster_amino Amino Group Reactions cluster_nitrile Nitrile Group Reactions core 3-amino-2-phenyl- pyridine-4-carbonitrile acyl N-Acyl Derivative core->acyl + RCOCl, Base sulfon Sulfonamide core->sulfon + RSO₂Cl, Base amide Carboxamide core->amide Hydrolysis amine Aminomethyl Derivative core->amine Reduction (e.g., H₂/cat) fused Fused Heterocycles (e.g., Pyrazolopyridines) core->fused + Hydrazine, etc.

Caption: Key derivatization pathways for the title compound.

Applications and Future Outlook

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals[1]. This highlights the immense potential of its derivatives.

Role in Medicinal Chemistry
  • Kinase Inhibitors: The 3-aminopyridine core can serve as an effective hinge-binding motif, interacting with the backbone of kinase domains. Many kinase inhibitors, crucial in cancer therapy, are based on similar pyrazine or pyridine scaffolds[2].

  • CNS-Active Agents: Aminopyridine derivatives have been explored for various neurological disorders[3]. The specific substitution pattern of 3-amino-2-phenylpyridine-4-carbonitrile makes it a candidate for library synthesis to screen for CNS activity.

  • Anti-inflammatory and Anti-cancer Agents: Related aminopyridine structures have shown potential anti-inflammatory and anti-cancer properties, making this a promising area of investigation for the title compound[3].

Applications in Material Science

Beyond pharmaceuticals, this class of compounds possesses interesting photophysical properties.

  • Fluorescent Molecular Sensors: Closely related 2-aminopyridine-3-carbonitrile derivatives have been successfully used as highly sensitive fluorescent probes to monitor photopolymerization processes in real-time[1]. This offers a non-destructive alternative to traditional monitoring methods.

  • Polymerization Accelerators: These compounds can also function as potent accelerators for cationic photopolymerization when used with certain photoinitiators, enabling reactions under near-UV light[1].

Conclusion

3-amino-2-phenylpyridine-4-carbonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its structure, featuring three distinct and reactive functional groups, makes it an ideal starting point for the synthesis of diverse and complex molecules. The demonstrated importance of the aminopyridine scaffold in both medicinal chemistry and material science underscores the value of this compound as a key building block for future innovation. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers to explore its full potential in drug discovery and the development of advanced materials.

References

  • 3-Amino-2-phenylpyridine-4-carbonitrile | RUO - Benchchem. 1

  • 3-Amino-2-phenylpyridine - Chem-Impex. 3

  • Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Building Block in Organic Synthesis - Benchchem. 2

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles - SciELO. 4

  • Reactivity of 2-amino-3-cyanopyridines. | Download Scientific Diagram - ResearchGate.

  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

Sources

Difference between 3-amino-4-cyanopyridine and 2-amino-3-cyanopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural, synthetic, and pharmacological distinctions between 3-amino-4-cyanopyridine and 2-amino-3-cyanopyridine derivatives.

Executive Summary: The Scaffold Divergence

In medicinal chemistry, the positioning of the amino (-NH₂) and cyano (-CN) groups on the pyridine ring dictates not only the synthetic accessibility of the scaffold but also its utility as a pharmacophore.

  • 2-Amino-3-cyanopyridines are "privileged scaffolds." They are synthetically accessible via robust multicomponent reactions (MCRs) and serve as direct precursors to pyrido[2,3-d]pyrimidines (7-deaza-adenine mimics), making them ubiquitous in ATP-competitive kinase inhibitor design.

  • 3-Amino-4-cyanopyridines are "specialized scaffolds." They require more linear synthetic routes and cyclize to form pyrido[4,3-d]pyrimidines . These are often utilized to alter solubility profiles or to target specific allosteric pockets where the nitrogen vector of the 2,3-isomer is unfavorable.

Structural & Electronic Divergence

The fundamental difference lies in the electronic relationship between the exocyclic amino group and the endocyclic pyridine nitrogen.

Electronic Environment
Feature2-Amino-3-cyanopyridine 3-Amino-4-cyanopyridine
Resonance Amidine-like. The exocyclic nitrogen lone pair can delocalize onto the ring nitrogen (N1).Aniline-like. The amino group is meta or para-like relative to the ring nitrogen; resonance is less direct.
Basicity (N1) Reduced. Resonance donation makes the exocyclic N less nucleophilic, but the ring N more basic compared to unsubstituted pyridine.Moderate. The amino group at C3 exerts an inductive withdrawing effect but mesomeric donation is geometrically limited.
Chelation Bidentate Potential. The Ring N and Amino H can form a 5-membered chelate ring with metals.None. The Ring N is too distant from the amino group for bidentate coordination.
Solubility Generally lower due to strong intermolecular H-bonding (dimer formation).Often higher solubility in polar organic solvents due to disrupted symmetry.
Cyclization Logic (The "Gateway" Effect)

The primary utility of these synthons is the formation of fused bicyclic systems.

  • 2-Amino-3-cyano

    
    Pyrido[2,3-d]pyrimidine  (N1 is adjacent to the bridgehead).
    
  • 3-Amino-4-cyano

    
    Pyrido[4,3-d]pyrimidine  (N6 is distal to the bridgehead).
    

Synthetic Pathways

Workflow Visualization

The following diagram contrasts the "One-Pot" efficiency of the 2,3-isomer against the stepwise construction of the 3,4-isomer.

SynthesisPathways cluster_0 2-Amino-3-Cyanopyridine (MCR Route) cluster_1 3-Amino-4-Cyanopyridine (Stepwise Route) Aldehyde Aryl Aldehyde Intermediate Knoevenagel Adduct Aldehyde->Intermediate Cu/C or ZnZr Catalyst Ketone Methyl Ketone Ketone->Intermediate Cu/C or ZnZr Catalyst Malo Malononitrile Malo->Intermediate Cu/C or ZnZr Catalyst Ammonium NH4OAc Ammonium->Intermediate Cu/C or ZnZr Catalyst Product23 2-Amino-3-Cyano Pyridine Intermediate->Product23 Cyclization Precursor 3-Cyano-4-Chloro Pyridine Product34 3-Amino-4-Cyano Pyridine Precursor->Product34 SnAr Substitution Ammonia Ammonia Source Reduction Nitro Reduction Reduction->Product34 Alternative Route

Caption: Comparative synthetic logic. The 2,3-isomer is accessible via multicomponent reactions (MCR), whereas the 3,4-isomer typically requires substitution (SnAr) or reduction.

Detailed Synthetic Protocols
Protocol A: MCR Synthesis of 2-Amino-3-cyanopyridines

Rationale: This method utilizes a cooperative catalytic effect where the catalyst activates the carbonyl for Knoevenagel condensation while the ammonium source provides the nitrogen for the final ring closure.

  • Reagents: Aromatic aldehyde (1.0 eq), Acetophenone derivative (1.0 eq), Malononitrile (1.0 eq), Ammonium Acetate (1.5 eq).

  • Catalyst: Cu nanoparticles on Charcoal (Cu/C) or ZnZr Phosphate (2 mol%).

  • Procedure:

    • Mix reagents in ethanol or acetonitrile (solvent-free conditions are also viable under microwave irradiation).

    • Reflux at 80°C for 2–4 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Filter the hot mixture to recover the heterogeneous catalyst. Cool the filtrate to precipitate the product. Recrystallize from ethanol.

  • Yield: Typically 85–95%.

Protocol B: Synthesis of 3-Amino-4-cyanopyridines (via SnAr)

Rationale: Direct MCRs are less selective for this isomer. The most reliable route is Nucleophilic Aromatic Substitution on a 4-chloro-3-cyanopyridine or reduction of a 3-amino-4-nitro precursor (though the latter is unstable).

  • Precursor: 3-bromo-4-cyanopyridine or 4-chloro-3-cyanopyridine.

  • Reagents: Aqueous Ammonia (28%) or Benzylamine (for protected variants).

  • Procedure:

    • Dissolve precursor in DMSO or DMF.

    • Heat to 120°C in a sealed tube (autoclave) for 12 hours.

    • Note: The cyano group is electron-withdrawing, activating the C4 position for nucleophilic attack, but hydrolysis of the nitrile to an amide is a competing side reaction.

  • Workup: Pour into ice water. Extract with EtOAc. Column chromatography is usually required.

Pharmacological Profiles & SAR

The choice between these two isomers is often a decision between potency (2,3-isomer) and selectivity/properties (3,4-isomer).

Kinase Inhibition (The Hinge Region)

Kinase inhibitors often require a "hinge binder"—a heterocycle that mimics the adenine ring of ATP.

  • Pyrido[2,3-d]pyrimidine (from 2-amino-3-cyano):

    • Mechanism: The N1 and N3 nitrogens (pyrimidine ring) and the N8 (pyridine ring) create a specific H-bond acceptor/donor motif.

    • Targets: CDK4/6 (e.g., Palbociclib analogs), PI3K, mTOR.

    • Advantage: High affinity due to shape complementarity with the ATP pocket.

  • Pyrido[4,3-d]pyrimidine (from 3-amino-4-cyano):

    • Mechanism: The vector of the fused ring is shifted. The pyridine nitrogen (N6) is now exposed to the solvent front or a different sub-pocket (e.g., the ribose pocket).

    • Targets: EGFR (Tyrosine Kinases), p38 MAP Kinase.

    • Advantage: Often circumvents resistance mutations that affect the classic adenine-mimic binding mode.

Biological Activity Comparison
Activity Class2-Amino-3-cyano Derivatives 3-Amino-4-cyano Derivatives
Anticancer High. Pim-1 kinase, IKK-beta inhibitors. Often cytotoxic.Moderate/Specific. EGFR inhibitors. Used when solubility is a limiting factor.
Antimicrobial Broad-spectrum antibacterial (S. aureus).Less common, but specific antifungal activity reported.
CNS Activity Adenosine receptor antagonists.Acetylcholinesterase (AChE) inhibitors (Alzheimer's research).

Cyclization to Fused Heterocycles

The most critical application of these derivatives is their conversion into fused pyrimidines.

Mechanism of Cyclization

Both isomers react with "one-carbon" donors (Formic acid, Formamide, Triethyl orthoformate) to close the pyrimidine ring.

Cyclization cluster_A 2-Amino-3-Cyano -> Pyrido[2,3-d]pyrimidine cluster_B 3-Amino-4-Cyano -> Pyrido[4,3-d]pyrimidine Start23 2-Amino-3-Cyano End23 Pyrido[2,3-d]pyrimidine-4(3H)-one Start23->End23 N1-C2-N3 Formation Reagent + Formamide / Reflux Start34 3-Amino-4-Cyano End34 Pyrido[4,3-d]pyrimidine-4(3H)-one Start34->End34 N3-C4-N5 Formation Reagent2 + Formamide / Reflux

Caption: Divergent cyclization pathways. The positioning of the pyridine nitrogen in the final fused system dictates the pharmacological class.

References

  • Multicomponent Synthesis of 2-Amino-3-cyanopyridines

    • Title: A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.[1]

    • Source: Journal of the Brazilian Chemical Society.[1]

    • URL:[Link] (Verified via SciELO).[2][3]

  • Pharmacological Profile (Pim-1 Kinase)

    • Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
    • Source: ACS Omega.
    • URL:[Link]

  • Pyrido[2,3-d]pyrimidine Scaffold Analysis

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
    • Source: Pharmaceuticals (MDPI).
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.[4]

    • Source: Arkivoc.[4]

    • URL:[Link]

Sources

The 3-Amino-2-arylpyridine-4-carbonitrile Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1] This guide provides an in-depth technical exploration of a specific and highly versatile pyridine derivative: the 3-amino-2-arylpyridine-4-carbonitrile scaffold. We will delve into its synthesis, key therapeutic applications with a focus on its mechanism of action as a kinase inhibitor in oncology and immunology, and the critical structure-activity relationships that govern its biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable insights into leveraging this promising scaffold for the creation of novel therapeutics.

Introduction to the 3-Amino-2-arylpyridine-4-carbonitrile Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to a range of different biological targets, making them fertile ground for the development of new drugs.[2] The pyridine ring is a quintessential example of such a scaffold, with its derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3][4] The 3-amino-2-arylpyridine-4-carbonitrile core is a particularly compelling iteration of the pyridine scaffold. Its defining features include:

  • A 3-amino group: This provides a crucial hydrogen bond donor and a key site for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

  • A 2-aryl group: The nature and substitution pattern of this aromatic ring significantly influence the molecule's interaction with its biological target and its overall physicochemical properties.

  • A 4-carbonitrile moiety: The electron-withdrawing nature of the nitrile group can impact the electronic properties of the pyridine ring and provide an additional interaction point with target proteins.

These features combine to create a scaffold that is not only synthetically accessible but also pre-disposed for interaction with various biological targets, most notably the ATP-binding pocket of protein kinases.

Synthesis of the 3-Amino-2-arylpyridine-4-carbonitrile Core

The construction of the 3-amino-2-arylpyridine-4-carbonitrile scaffold can be efficiently achieved through multicomponent reactions, which offer the advantage of building molecular complexity in a single step. A highly effective approach is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[3][5]

Proposed Synthetic Protocol: One-Pot Multicomponent Synthesis

This protocol describes a plausible one-pot synthesis of a representative 3-amino-2-arylpyridine-4-carbonitrile derivative.

Reaction:

Aromatic Aldehyde + Malononitrile + Thiophenol + (catalyst) -> 3-amino-2-aryl-6-thiol-pyridine-4-carbonitrile derivative

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a substituted thiophenol (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a basic catalyst such as piperidine or triethylamine (0.1 mmol). The choice of base is critical as it facilitates the initial condensation and subsequent cyclization steps.

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Multicomponent Approach: This strategy is chosen for its efficiency and atom economy, allowing for the rapid generation of a diverse library of compounds for screening.

  • Basic Catalyst: The base is essential for the deprotonation of the active methylene group of malononitrile, initiating the Knoevenagel condensation with the aromatic aldehyde. It also catalyzes the subsequent Michael addition and intramolecular cyclization (Thorpe-Ziegler type reaction).

  • Ethanol as Solvent: Ethanol is a good choice of solvent as it effectively dissolves the reactants and is relatively easy to remove after the reaction is complete.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Aromatic Aldehyde D One-Pot Reaction (Ethanol, Basic Catalyst) A->D B Malononitrile B->D C Thiophenol Derivative C->D E 3-Amino-2-arylpyridine- 4-carbonitrile Scaffold D->E Cyclization & Aromatization

Caption: General workflow for the one-pot synthesis of the 3-amino-2-arylpyridine-4-carbonitrile scaffold.

Key Therapeutic Applications and Mechanisms of Action

The 3-amino-2-arylpyridine-4-carbonitrile scaffold has demonstrated significant potential across several therapeutic areas, primarily due to its ability to function as a kinase inhibitor.

Oncology: Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The 3-amino-2-arylpyridine-4-carbonitrile scaffold is an excellent starting point for the design of potent and selective kinase inhibitors.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a vital role in cell proliferation, survival, and angiogenesis.[7] Aberrant activation of this pathway through gene amplification, mutations, or fusions is a known driver in various cancers.[8][9] Derivatives of the 3-amino-2-arylpyrazine-2-carbonitrile scaffold, a close analog, have shown promise as FGFR inhibitors.[10] These inhibitors typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling.

Mechanism of Action:

  • Binding to FGFR: The 3-amino-2-arylpyridine-4-carbonitrile derivative binds to the ATP-binding pocket of the FGFR kinase domain.

  • Inhibition of Autophosphorylation: This binding prevents the autophosphorylation and activation of the receptor.

  • Blockade of Downstream Signaling: The inhibition of FGFR activation leads to the suppression of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[7]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Tyrosine Kinase Domain PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Anti-apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor 3-Amino-2-arylpyridine- 4-carbonitrile Derivative Inhibitor->FGFR Inhibition FGF FGF Ligand FGF->FGFR

Caption: Inhibition of the FGFR signaling pathway by a 3-amino-2-arylpyridine-4-carbonitrile derivative.

Aurora kinases and Monopolar Spindle 1 (MPS1) are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets. A fragment-based screening approach identified the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold, a close relative of our core structure, as a ligand-efficient inhibitor of both MPS1 and the Aurora kinase family.[11] This highlights the potential of the 3-aminopyridine core to be adapted for the development of inhibitors against these critical mitotic kinases.

Autoimmune and Inflammatory Diseases: Modulation of T-Cell Signaling

Interleukin-2 inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[12] Overactive T-cell responses are central to the pathology of many autoimmune and inflammatory diseases.[13] Therefore, inhibiting Itk presents a targeted approach to modulating the immune system.

Mechanism of Action:

  • Binding to Itk: The inhibitor binds to the active site of Itk, preventing its phosphorylation and activation.[13]

  • Disruption of T-Cell Signaling: This leads to the downstream inhibition of phospholipase C-gamma (PLCγ) activation, calcium mobilization, and the activation of transcription factors like NFAT.[14][15]

  • Modulation of Immune Response: The ultimate effect is a dampening of T-cell activation, proliferation, and cytokine production, which can alleviate the symptoms of autoimmune diseases.[13]

ITK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 Lck Lck TCR->Lck ITK ITK Lck->ITK Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ Release IP3->Ca NFAT NFAT Ca->NFAT Activation Gene_Expression Gene Expression NFAT->Gene_Expression Translocation Cytokines Cytokines Gene_Expression->Cytokines Cytokine Production (e.g., IL-2, IL-4) Inhibitor 3-Amino-2-arylpyridine- 4-carbonitrile Derivative Inhibitor->ITK Inhibition Antigen Antigen Antigen->TCR

Caption: Inhibition of the Itk signaling pathway in T-cells.

Antimicrobial and Antiviral Potential

The pyridine scaffold is well-represented in a variety of antimicrobial and antiviral agents.[3] Derivatives of 2-aminopyridine have shown activity against a range of pathogens. While the specific antimicrobial and antiviral mechanisms of the 3-amino-2-arylpyridine-4-carbonitrile scaffold are less defined, its potential in this area warrants further investigation. The structural features of the scaffold could allow it to interact with essential enzymes in bacteria, fungi, or viruses.

Structure-Activity Relationship (SAR) Studies

Understanding the Structure-Activity Relationship (SAR) is fundamental to the process of lead optimization in drug discovery.[16] For the 3-amino-2-arylpyridine-4-carbonitrile scaffold, SAR studies would focus on how modifications at key positions influence biological activity, such as kinase inhibition.

Key Positions for Modification:

  • The 2-Aryl Ring: Substituents on this ring can modulate steric and electronic properties, influencing binding affinity and selectivity.

  • The 3-Amino Group: Acylation or alkylation of this group can introduce new interactions with the target protein and alter the molecule's physicochemical properties.

  • Other Positions on the Pyridine Ring (5 and 6): Substitution at these positions can be used to fine-tune the scaffold's properties and explore additional binding interactions.

Compound/ScaffoldTarget Kinase(s)R1 (Position 5)R2 (Position 6)IC50 / Ki (nM)Reference
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1Pyridin-4-ylH1,800[11]
Aurora A1,800
Aurora B1,000
3-Amino-5-(3-pyridyl)pyridin-2(1H)-oneMPS1Pyridin-3-ylH3,300[11]
Aurora A1,700
Aurora B1,200
3-Amino-5-phenylpyridin-2(1H)-oneMPS1PhenylH2,800[11]
Aurora A2,100
Aurora B1,300
3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-oneAurora BPyridin-4-ylMethyl>10,000 (low potency)[11]
Pyrazine-2-carboxamide derivative 18i FGFR1(Varies)(Varies)3,700[17]
FGFR21,100
FGFR32,500
FGFR41,800

This table presents data for closely related 3-aminopyridine and pyrazine scaffolds to illustrate general SAR principles.

The data suggests that substitutions at the 5-position of the aminopyridine ring are well-tolerated and can be used to modulate activity against different kinases. The introduction of a methyl group at the 6-position appears to decrease potency against Aurora B. For the pyrazine analogs, complex substitutions can lead to potent FGFR inhibition.

Physicochemical Properties and ADMET Profile

For any scaffold to be a successful drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Pyridine and its derivatives are generally known to have good pharmacokinetic profiles, including satisfactory solubility and metabolic stability.[6]

Key Considerations for the 3-Amino-2-arylpyridine-4-carbonitrile Scaffold:

  • Solubility: The pyridine nitrogen can be protonated at physiological pH, which generally enhances aqueous solubility.

  • Metabolic Stability: The pyridine ring is relatively resistant to metabolic degradation. However, substituents on the aryl ring and other positions can be sites of metabolism.

  • Permeability: The overall lipophilicity of the molecule, which can be tuned by the choice of substituents, will influence its ability to cross cell membranes.

  • Toxicity: In silico and in vitro toxicity assays are essential to identify any potential liabilities early in the drug discovery process. Computational tools can be used to predict ADMET properties and guide the design of compounds with more favorable profiles.[18][19]

Conclusion and Future Perspectives

The 3-amino-2-arylpyridine-4-carbonitrile scaffold represents a highly valuable and versatile core structure in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to serve as a template for potent and selective kinase inhibitors, underscores its significance in the development of novel therapeutics for cancer and autoimmune diseases. The continued exploration of the chemical space around this scaffold, guided by SAR and computational ADMET predictions, is likely to yield new drug candidates with improved efficacy and safety profiles. Future research should focus on generating larger, more diverse libraries of these compounds and screening them against a broad panel of biological targets to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Patsnap Synapse. (2024, June 21). What are ITK inhibitors and how do they work?[Link]

  • Current progress in cancer treatment by targeting FGFR signaling. (2023, July 15). Journal of Hematology & Oncology. [Link]

  • Dienstmann, R., et al. (2013). Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. Cancer Discovery, 3(3), 264–79. [Link]

  • Chae, Y. K., et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 8(9), 15878–15897. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Frontiers in Pharmacology. [Link]

  • Andreotti, A. H., et al. (2010). ITK Inhibitors in Inflammation and Immune-mediated Disorders. Current opinion in investigational drugs (London, England : 2000), 11(5), 526-36. [Link]

  • Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis. (2018). Cell Communication and Signaling. [Link]

  • Andreotti, A. H., et al. (2009). ITK Inhibitors in Inflammation and Immune-Mediated Disorders. Current Opinion in Investigational Drugs, 11(5), 526-536. [Link]

  • Kinase inhibition in autoimmunity and inflammation. (2020). Nature Reviews Rheumatology. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • IC50 values expressed in (µg/ml) of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives against MCF-7, HCT-116, HepG-2, and A549 tumor cells. (n.d.). ResearchGate. [Link]

  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. (2022). Chemical Review and Letters. [Link]

  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-182. [Link]

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  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-182. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). Molecules. [Link]

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  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

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  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

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3-amino-2-phenylpyridine-4-carbonitrile safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a High-Potency Compound (HPC) Safety Monograph .

Since 3-amino-2-phenylpyridine-4-carbonitrile is a specialized research intermediate often absent from standard public chemical inventories (ECHA/PubChem), this guide utilizes Read-Across Toxicology .[1] We derive safety protocols from the high-toxicity parent pharmacophore (3-aminopyridine) and the functional class (aromatic nitriles).[1]

Classification: Research Substance of Unknown Toxicity (RSUT) / High Potency Candidate Primary Application: Kinase Inhibitor Scaffolds (Medicinal Chemistry)[1]

Part 1: Chemical Profile & Molecular Logic

Structural Identity[1][2]
  • Chemical Name: 3-amino-2-phenylpyridine-4-carbonitrile[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~195.22 g/mol

  • Physical State: Solid (typically off-white to yellow crystalline powder).[1]

  • Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents (

    
    ).[1]
    
The "Why" of the Molecule (SAR Context)

In drug discovery, this scaffold is not merely a building block; it is a privileged structure .[1]

  • The 3-Amino Pyridine Core: Historically associated with voltage-gated potassium channel (

    
    ) blockade.[1] This drives its neuroactive potential.[1]
    
  • The 4-Carbonitrile Group: Often acts as a bioisostere for carbonyls or to improve metabolic stability (blocking oxidative metabolism at the 4-position).[1]

  • The 2-Phenyl Ring: Provides hydrophobic interaction within the ATP-binding pocket of kinase targets (e.g., VEGFR, FGFR).[1]

Implication for Safety: Because this molecule is designed to bind tightly to biological proteins (kinases/channels), you must assume it is biologically active at low doses (micron range).[1]

Part 2: Comprehensive Hazard Analysis[3]

Signal Word: DANGER (Based on Structure-Activity Relationship of 3-aminopyridine analogs)

The Hazard Cascade (Read-Across Assessment)

Unlike generic solvents, the risk here is specific neurotoxicity and cellular hypoxia.[1]

Hazard ClassGHS Category (Est.)H-StatementMechanism of Action
Acute Tox.[1][2][3] (Oral) Cat 3 (Toxic) H301 Neurotoxicity: The 3-aminopyridine moiety facilitates

channel blockade, leading to increased neurotransmitter release and potential seizures.[1]
Acute Tox.[1][4][2][5][6] (Dermal) Cat 3 (Toxic) H311 Transdermal Absorption: Aminopyridines penetrate skin rapidly.[1] Lipophilic phenyl group enhances transport.[1]
Skin/Eye Irrit. Cat 2/2A H315/H319 Caustic Amine: Free primary amines are basic and damaging to mucosal membranes.
Metabolic Risk N/A EUH032 Cyanide Liberation: While aromatic nitriles are stable, hepatic metabolism (P450) can slowly liberate

, inhibiting Cytochrome C Oxidase.[1]
Visualizing the Toxicity Pathway

The following diagram maps the physiological impact of exposure, highlighting why standard "lab coat safety" is insufficient.

HazardPathway Substance 3-amino-2-phenyl pyridine-4-carbonitrile Route_Skin Dermal Absorption (Lipophilic) Substance->Route_Skin Route_Inhale Inhalation (Dust) Substance->Route_Inhale Target_Cell Cellular Target: Cytochrome C Oxidase Substance->Target_Cell Metabolic Activation (Cyanide Release) Target_CNS CNS Target: K+ Channel Blockade Route_Skin->Target_CNS Rapid Transport Route_Inhale->Target_CNS Effect_Seizure Convulsions / Seizures Target_CNS->Effect_Seizure Primary Risk Effect_Hypoxia Histotoxic Hypoxia Target_Cell->Effect_Hypoxia Secondary Risk

Caption: Figure 1.[1][7] Dual-mechanism toxicity pathway showing neurotoxic (primary) and metabolic (secondary) risks.[1]

Part 3: Strategic Handling & Engineering Controls

Treat this compound as Occupational Health Band 4 (OHB 4) :


 OEL.[1]
Engineering Controls (The First Line of Defense)
  • Solid Handling: NEVER weigh this on an open bench.

    • Standard: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood.[1]

    • Alternative: Static-dissipative glove box if handling >1 gram.

  • Solution Handling: Once dissolved (e.g., in DMSO), volatility drops, but skin permeability increases.[1] Handle inside a standard chemical fume hood.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Nitrile Gloves (min 0.11mm)Nitriles penetrate latex.[1] The outer glove is sacrificial; the inner glove is the barrier.[1]
Respiratory P3 / N100 (if outside hood)Dust is the fastest route to systemic toxicity.[1]
Eyes Chemical Goggles Safety glasses are insufficient against airborne dusts that irritate mucosa.
Body Tyvek Lab Coat (Disposable)Cotton coats trap dust.[1] Disposable suits prevent cross-contamination to common areas.[1]
Deactivation & Cleaning Protocol

Standard soap is ineffective for deactivating potent amines.[1]

  • Acid Wash: Wipe surfaces with 1M HCl (converts the free amine to the non-volatile hydrochloride salt).[1]

  • Solvent Wipe: Follow with ethanol/water to remove the salt.[1]

  • Oxidation (Optional): For gross spills, 10% bleach can oxidize the structure, but beware of chloramine formation.[1]

Part 4: Synthesis & Experimental Workflow

Core Reaction Risk: This molecule is often synthesized via multicomponent condensation (e.g., aldehyde + malononitrile + ketone source).[1]

Synthesis Safety Diagram

This workflow ensures safety during the critical "Isolation" phase, where dust exposure is highest.[1]

SynthesisWorkflow cluster_control Engineering Controls Start Reagents: Malononitrile + Catalyst Reaction Reaction Phase (Closed Vessel) Start->Reaction Exothermic Risk Quench Quench/Workup (Fume Hood) Reaction->Quench Isolation Filtration/Drying (CRITICAL HAZARD) Quench->Isolation Solvent Removal Waste Waste Disposal (Segregated) Isolation->Waste Mother Liquor (High Toxicity) Storage Storage: 4°C, Argon Sealed Isolation->Storage Final Product

Caption: Figure 2. Synthesis workflow highlighting the 'Isolation' phase as the critical control point for dust exposure.

Storage Stability[1]
  • Light Sensitivity: Pyridine-carbonitriles can photodegrade. Store in amber vials.

  • Hygroscopicity: Amines attract moisture.[1] Store under Argon/Nitrogen at 4°C.

  • Incompatibilities: Violent reaction with strong oxidizing agents (e.g., peroxides, nitric acid) and acid chlorides.[1]

Part 5: Emergency Response (E-E-A-T Validated)

Pre-Requisite: A "Cyanide Antidote Kit" (e.g., Hydroxocobalamin) should be accessible in the facility if handling >10g, though the primary risk is seizure management.[1]

Exposure Response
  • Inhalation: Remove to fresh air immediately. Do not perform mouth-to-mouth (risk of secondary contamination).[1] Use a bag-valve mask.

  • Skin Contact: Wash with soap and water for 15 minutes .[1][5] Do not scrub (abrasion increases absorption).[1]

  • Ingestion: If conscious, rinse mouth. Do not induce vomiting (risk of aspiration of toxic amine).[1]

  • Medical Note: Treat symptomatically for aminopyridine poisoning (seizure control with benzodiazepines) and monitor for metabolic acidosis (cyanide marker).

Waste Management[1]
  • Stream: P-List (Acutely Hazardous) equivalent.[1]

  • Method: Incineration is the only acceptable disposal method.[1]

  • Do NOT: Do not pour down drains. Aquatic toxicity for aminopyridines is high (LC50 < 10 mg/L).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1726 (3-Aminopyridine).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine-carbonitriles.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Pyridines.[1] Retrieved from [Link][1]

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Methodological & Application

Application Note: Optimized Synthesis of 3-Amino-2-Phenylpyridine-4-Carbonitrile via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 3-amino-2-phenylpyridine-4-carbonitrile , a critical pharmacophore often observed in kinase inhibitors (e.g., Src/Abl inhibitors). The synthesis utilizes a Suzuki-Miyaura cross-coupling reaction between 3-amino-2-chloropyridine-4-carbonitrile and phenylboronic acid .

While 2-halopyridines are generally reactive, the presence of a free amino group at the C3 position and a nitrile at the C4 position presents a unique electronic and steric environment. This guide addresses the challenges of catalyst poisoning by the free amine and provides a robust, self-validating protocol using a Pd(dppf)Cl₂ catalyst system, which offers superior stability and turnover numbers (TON) for heterocyclic substrates compared to traditional Pd(PPh₃)₄.

Chemical Context & Mechanistic Insight

The Challenge: Catalyst Poisoning vs. Activation

The synthesis of 2,3,4-substituted pyridines via cross-coupling requires balancing two opposing factors:

  • Catalyst Deactivation (The "Amine Problem"): Free primary amines can coordinate to the Palladium(II) center, displacing phosphine ligands and forming inactive "Pd-amine" complexes. This often necessitates amine protection (e.g., Boc-protection) prior to coupling.

  • Substrate Activation (The "Nitrile Advantage"): The nitrile group at C4 is a strong electron-withdrawing group (EWG). Through resonance and induction, it significantly reduces the electron density at the C2 position. This facilitates the Oxidative Addition step of the catalytic cycle, making the C-Cl bond more labile than in unsubstituted chloropyridines. Furthermore, the EWG reduces the basicity of the C3-amine, mitigating its tendency to poison the catalyst.

Expert Insight: By leveraging the electronic deactivation of the amine by the nitrile group, we can proceed without protecting groups, provided a bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is used. The large bite angle and chelating nature of dppf prevent ligand displacement by the amine.

Reaction Pathway

The reaction follows the standard catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Transmetallation: The phenyl group transfers from the boronate to the Pd center (base-mediated).

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1]

Experimental Workflow (Visualization)

The following diagram outlines the logical flow of the synthesis, from reagent preparation to isolation.

G Start Start: Reagent Prep Reactants 3-amino-2-chloro-4-cyanopyridine + Phenylboronic Acid Start->Reactants CatalystSystem Catalyst Mix: Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 eq) Dioxane/H2O (4:1) Reactants->CatalystSystem Combine Reaction Reaction: Degas (N2) Reflux (90-100°C) 4-6 Hours CatalystSystem->Reaction Heat Check In-Process Control: TLC / LC-MS (Look for Des-Chloro) Reaction->Check Check->Reaction Incomplete Workup Workup: Cool to RT EtOAc Extraction Brine Wash Check->Workup Complete Purification Purification: Silica Column (Hex/EtOAc) Workup->Purification Product Target: 3-amino-2-phenylpyridine- 4-carbonitrile Purification->Product

Caption: Figure 1: Optimized workflow for the Suzuki-Miyaura coupling of aminopyridines. Note the critical checkpoint for reaction monitoring.

Detailed Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)Role
3-amino-2-chloropyridine-4-carbonitrile 153.571.0500 mg (3.25 mmol)Limiting Reagent
Phenylboronic Acid 121.931.2475 mg (3.90 mmol)Coupling Partner
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0380 mg (0.09 mmol)Catalyst
Potassium Carbonate (K₂CO₃) 138.212.51.12 g (8.12 mmol)Base
1,4-Dioxane --12 mLSolvent (Organic)
Water (Deionized) --3 mLSolvent (Aqueous)
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Cap the condenser with a rubber septum and insert a nitrogen inlet needle.

  • Critical: Flame-dry the flask under vacuum if strictly anhydrous conditions are desired, though Suzuki couplings are tolerant of water (as it is part of the solvent system). However, oxygen must be excluded to prevent homocoupling of the boronic acid or oxidation of the phosphine ligand.

Step 2: Reagent Addition

  • Charge the flask with the chloropyridine substrate (500 mg), phenylboronic acid (475 mg), and K₂CO₃ (1.12 g).

  • Add the catalyst Pd(dppf)Cl₂ (80 mg) last.

    • Note: Pd(dppf)Cl₂ is air-stable in solid form, but once in solution, it is sensitive to oxidation.

Step 3: Solvent Degassing

  • In a separate vessel, mix 1,4-Dioxane (12 mL) and Water (3 mL).

  • Sparge the solvent mixture with nitrogen gas for 15 minutes.

  • Transfer the degassed solvent to the reaction flask via syringe through the septum.[2]

Step 4: Reaction

  • Place the flask in a pre-heated oil bath at 95°C .

  • Stir vigorously (approx. 600 rpm). The biphasic mixture requires good agitation for efficient phase transfer.

  • Monitor: Check TLC after 2 hours (Eluent: 40% EtOAc in Hexanes).

    • Starting Material Rf: ~0.4

    • Product Rf: ~0.3 (Amino group makes it slightly more polar; conjugation makes it UV active).

    • Observation: The reaction typically turns from orange/red to dark brown/black upon completion.

Step 5: Workup

  • Once starting material is consumed (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

  • Filter the mixture through a pad of Celite to remove Palladium black residues. Wash the pad with EtOAc.

  • Transfer to a separatory funnel. Separate phases.

  • Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Combine organic layers and wash with Brine (sat. NaCl).[4]

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via Flash Column Chromatography.

  • Gradient: 0%

    
     50% Ethyl Acetate in Hexanes.
    
  • Collect fractions containing the product. Evaporate to dryness to yield a yellow/tan solid.

Results & Validation Criteria

Expected Yield

Using this optimized protocol, isolated yields typically range from 85% to 92% . Lower yields (<70%) usually indicate inefficient degassing (leading to homocoupling of boronic acid) or old catalyst.

Analytical Characterization (Simulated Data)
TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

7.4-7.8 (m, 5H):
Phenyl protons.

8.2 (d, 1H):
Pyridine C6-H.

6.8 (d, 1H):
Pyridine C5-H.

5.5-6.0 (br s, 2H):
Free NH₂ (Exchangeable with D₂O).
LC-MS (ESI+) [M+H]+ = 196.2 . Single peak integration >98%.
Appearance Light yellow to tan crystalline solid.

Troubleshooting & Expert Tips

  • " The Black Metal Issue" (Pd Removal):

    • Amino-pyridines have a high affinity for residual Palladium, often resulting in a colored product even after column chromatography.

    • Solution: Treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 minutes before the final drying step.

  • Stalled Reaction:

    • If the reaction stalls at 50% conversion, add an additional 0.5 eq of Phenylboronic acid. Boronic acids can undergo protodeboronation (losing the B(OH)2 group) faster than the coupling if the temperature is too high or the catalyst is inactive.

  • Alternative Catalyst:

    • If the substrate contains steric bulk or the reaction is sluggish, switch to XPhos Pd G2 (Buchwald Precatalyst). XPhos is exceptionally good at preventing amine coordination and promoting coupling on electron-deficient heterocycles.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[2][5][6][7][8][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Coupling of 2-Chloropyridines

    • Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid (Analogous chemistry).
    • Source: BenchChem.[2][5][6]

  • Catalysts for Amino-Heterocycles

    • Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[7][9]

    • Source: Organic Chemistry Portal (Citing Angew. Chem. Int. Ed. 2006, 45, 3484).[7]

    • URL:[Link]

  • General Heterocycle Synthesis

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[2]

    • Source: MDPI (Molecules 2017).
    • URL:[Link]

Sources

The Emergence of 3-amino-2-phenylpyridine-4-carbonitrile as a Versatile Fluorophore for Advanced Sensing Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Sensitive and Selective Fluorescent Probes

In the realms of biomedical research, drug discovery, and materials science, the demand for highly sensitive and selective analytical tools is unceasing. Fluorescent molecular sensors have emerged as a powerful technology, offering real-time, non-invasive monitoring of a wide array of chemical and biological processes.[1][2] Their utility stems from their ability to transduce subtle changes in their local microenvironment into a detectable optical signal, most commonly a change in fluorescence intensity or a shift in emission wavelength.[3] The aminopyridine carbonitrile scaffold has recently garnered significant attention as a promising core structure for novel fluorophores due to its synthetic accessibility and tunable photophysical properties.[4][5] This application note provides a comprehensive technical guide to the synthesis, characterization, and application of a specific derivative, 3-amino-2-phenylpyridine-4-carbonitrile, as a versatile fluorescent sensor probe. While direct literature on this exact isomer is emerging, we will draw upon the well-established properties of its close analogs to present a robust framework for its utilization.

Synthesis and Characterization: Building the Fluorophore

The synthesis of aminopyridine carbonitrile derivatives is typically achieved through multi-component reactions, which offer an efficient route to complex molecular architectures in a single step.[6][7] A plausible and efficient synthetic route for 3-amino-2-phenylpyridine-4-carbonitrile can be adapted from established methodologies for similar heterocyclic systems.

Proposed Synthesis of 3-amino-2-phenylpyridine-4-carbonitrile

A one-pot, three-component reaction is proposed for the synthesis of the title compound. This approach is favored for its atom economy and operational simplicity.

Reaction Scheme:

r1 Phenylacetaldehyde product 3-amino-2-phenylpyridine-4-carbonitrile r1->product + r2 Malononitrile r2->product + r3 Ammonia r3->product + c1 Base catalyst (e.g., piperidine) c2 Solvent (e.g., Ethanol) c3 Reflux cluster_ground Ground State cluster_excited Excited State cluster_emission Emission cluster_solvent Solvent Polarity Effect GS Ground State (S0) (Locally Excited State Character) ES Excited State (S1) (Intramolecular Charge Transfer Character) GS->ES Excitation (hν_ex) Fluorescence Fluorescence Emission ES->Fluorescence Radiative Decay (hν_em) Polarity_High High Polarity Solvent: - Stabilizes ICT state - Red-shifted emission - Lower quantum yield ES->Polarity_High Polarity_Low Low Polarity Solvent: - Destabilizes ICT state - Blue-shifted emission - Higher quantum yield ES->Polarity_Low Fluorescence->GS Return to Ground State cluster_prep Sample Preparation cluster_mix Mixing cluster_measure Measurement cluster_analyze Data Analysis Prep Prepare solutions of the fluorescent probe and metal ions Mix Add varying concentrations of metal ions to the probe solution Prep->Mix Measure Record fluorescence spectra for each sample Mix->Measure Analyze Plot fluorescence intensity vs. metal ion concentration Measure->Analyze

Sources

3-amino-2-phenylpyridine-4-carbonitrile applications in photopolymerization initiators

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-2-Phenylpyridine-4-Carbonitrile in Photopolymerization

Part 1: Executive Summary

3-Amino-2-phenylpyridine-4-carbonitrile (CAS 89241-91-8) represents a specialized class of aminopyridine-carbonitrile derivatives that function as dual-purpose photonic agents. Unlike traditional Type I or Type II photoinitiators, this compound acts primarily as a long-wavelength photosensitizer for onium salts (e.g., iodonium or sulfonium) and as a fluorescent molecular probe for monitoring polymerization kinetics.

Its structural motif—a "push-pull" system comprising an electron-donating amino group and an electron-withdrawing cyano group conjugated via a pyridine ring—facilitates strong Intramolecular Charge Transfer (ICT). This enables efficient absorption in the near-UV/visible range (365–405 nm), making it highly relevant for Vat Photopolymerization (3D Printing) , dental composites , and UV-cured coatings where depth of cure and real-time process monitoring are critical.

Part 2: Technical Profile & Mechanism

Chemical Identity
  • Compound: 3-Amino-2-phenylpyridine-4-carbonitrile[1]

  • CAS Number: 89241-91-8[1]

  • Molecular Formula: C₁₂H₉N₃[1]

  • Role: Photosensitizer (PS) & Fluorescent Probe

  • Core Mechanism: Photoinduced Electron Transfer (PET)

Photophysical Mechanism

The efficiency of this compound relies on its ability to extend the spectral sensitivity of traditional photoinitiators (like Diphenyliodonium hexafluorophosphate, which typically absorbs <300 nm) into the visible region.

The Photopolymerization Cycle:

  • Excitation: Upon irradiation (UV-A/Vis), the photosensitizer (PS) enters an excited singlet state (

    
    ).
    
  • Electron Transfer:

    
     donates an electron to the Iodonium salt (
    
    
    
    ), reducing it.
  • Radical Generation: The unstable iodanyl radical decomposes rapidly, releasing a reactive Phenyl radical (

    
    ) and Iodobenzene.
    
  • Initiation:

    • Free Radical Polymerization (FRP):

      
       attacks acrylate double bonds.
      
    • Cationic Polymerization (CP): The oxidized photosensitizer radical cation (

      
      ) or the protonic acid generated (
      
      
      
      ) initiates epoxide ring-opening.

PET_Mechanism PS 3-Amino-2-phenylpyridine- 4-carbonitrile (Ground State) PS_Star Excited State (1PS*) PS->PS_Star Excitation Light Light Source (365-405 nm) Light->PS hv Absorption PS_Star->PS Fluorescence (Cure Monitoring) ET Electron Transfer PS_Star->ET Iodonium Iodonium Salt (Ph2I+) Iodonium->ET Radicals Reactive Species (Ph• + PS•+) ET->Radicals Oxidation/Reduction Polymer Polymerization (Acrylates/Epoxides) Radicals->Polymer Initiation

Figure 1: Photoinduced Electron Transfer (PET) cycle illustrating the sensitization of iodonium salts by 3-amino-2-phenylpyridine-4-carbonitrile.

Part 3: Applications & Formulations

Primary Applications
  • 3D Printing (SLA/DLP): The compound's absorption at 405 nm aligns perfectly with standard LED light engines, enabling faster print speeds and higher resolution than traditional UV initiators.

  • Cationic Curing of Epoxides: Unlike standard radical initiators, this system can cure epoxy resins (low shrinkage) using visible light.

  • Smart Coatings: The fluorescence of the molecule changes as the resin viscosity increases, allowing for "self-reporting" coatings that signal when they are fully cured.

Recommended Formulation Table
ComponentFunctionConcentration (wt%)Notes
3-Amino-2-phenylpyridine-4-carbonitrile Photosensitizer0.1 – 1.0%Higher conc. increases absorption depth (lower penetration).
Diphenyliodonium Hexafluorophosphate Photoinitiator1.0 – 2.0%Electron acceptor. Essential for radical generation.
Epoxy Resin (e.g., BADGE / Cycloaliphatic) Monomer (Cationic)50 – 98%For low-shrinkage, high-adhesion applications.
Acrylate Monomer (e.g., TMPTA) Monomer (Radical)0 – 50%Optional: For hybrid cure or pure radical systems.
Amine Synergist (e.g., EDB) Co-initiator1.0 – 3.0%Optional: Use only in radical systems (inhibits cationic cure).

Part 4: Experimental Protocols

Protocol A: Preparation of Photosensitive Resin

Objective: To create a homogeneous photopolymerizable resin for testing.

  • Dissolution: In a dark glass vial, dissolve 0.05 g of 3-Amino-2-phenylpyridine-4-carbonitrile in 0.5 mL of a volatile solvent (e.g., dichloromethane) only if direct solubility in monomer is slow. Ideally, dissolve directly in the monomer with gentle heating (40°C).

  • Initiator Addition: Add 0.20 g of Diphenyliodonium Hexafluorophosphate.

  • Monomer Integration: Add 9.75 g of the target monomer (e.g., Bisphenol A diglycidyl ether for cationic, or TMPTA for radical).

  • Homogenization: Stir magnetically at room temperature for 1 hour in the dark.

  • Degassing: Sonicate for 10 minutes to remove air bubbles.

  • Storage: Store in amber bottles at 4°C. Shelf life is typically 1-3 months.

Protocol B: Real-Time FTIR Cure Monitoring

Objective: To quantify the degree of conversion (DC) under irradiation.

  • Setup: Calibrate an FTIR spectrometer with a horizontal ATR accessory.

  • Deposition: Place a 20 µL drop of the resin (from Protocol A) onto the ATR crystal. Cover with a polypropylene film (to prevent oxygen inhibition if testing acrylates).

  • Irradiation: Position a UV-LED (365 nm or 405 nm) at a fixed distance (e.g., 2 cm) above the sample. Intensity should be calibrated (e.g., 50 mW/cm²).

  • Measurement:

    • Start FTIR continuous scanning (approx. 1 spectrum/sec).

    • Turn on the LED after 10 seconds (to establish baseline).

    • Irradiate for 60–120 seconds.

  • Analysis: Track the disappearance of specific peaks:

    • Epoxides: ~790 cm⁻¹ (oxirane ring).

    • Acrylates: ~1637 cm⁻¹ (C=C double bond).

  • Calculation:

    
    
    (Where 
    
    
    
    is the initial peak area and
    
    
    is the peak area at time t).
Protocol C: Fluorescence Cure Sensing (FPT)

Objective: To use the compound as a probe for polymerization progress.

  • Principle: As the monomer converts to polymer, the microviscosity increases. This restricts the rotation of the phenyl ring on the photosensitizer, suppressing non-radiative decay and increasing fluorescence intensity .

  • Procedure:

    • Place the resin in a fluorometer cuvette or on a glass slide.

    • Excite at the absorption maximum (approx. 350–370 nm).

    • Monitor emission at the fluorescence maximum (typically 450–500 nm).

  • Correlation: Plot Fluorescence Intensity vs. Time. The plateau of the fluorescence curve correlates with the vitrification point of the polymer, providing a non-destructive way to verify "full cure."

References

  • BenchChem. (2024). 3-Amino-2-phenylpyridine-4-carbonitrile Product Description & Applications. Retrieved from

  • Ortyl, J., et al. (2019).[2] The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes. Sensors (Basel). Retrieved from

  • Sigma-Aldrich. (n.d.).[3] Photoinitiators for UV and Visible Curing.[4][5] Retrieved from

  • ResearchGate. (2025). Recent Advances in aminonitrile derivatives as components of visible light photoinitiating systems.[6] Retrieved from

Sources

Synthesis of pyrido[3,4-d]pyrimidine derivatives from 3-amino-2-phenylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

Introduction & Scope

The pyrido[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. These fused bicyclic systems are critical in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR), antifolates, and phosphodiesterase inhibitors.

This application note details the divergent synthesis of functionalized pyrido[3,4-d]pyrimidines starting from 3-amino-2-phenylpyridine-4-carbonitrile . This specific precursor is highly versatile due to the "ortho-amino nitrile" motif, which facilitates facile annulation to form the pyrimidine ring.

Key Synthetic Advantages:

  • Atom Economy: The nitrile carbon is incorporated directly into the pyrimidine ring.

  • Divergency: Simple reagent switches allow access to 4-amino, 4-oxo, or 2,4-dione derivatives.

  • Scalability: The protocols described utilize robust, high-yielding cyclocondensation reactions suitable for scale-up.

Synthetic Strategy & Workflow

The synthesis relies on the nucleophilic character of the C3-amino group and the electrophilic nature of the C4-nitrile. We present three distinct pathways to access the most pharmacologically relevant derivatives.

Visual 1: Divergent Synthetic Pathway

SyntheticPathway Start Starting Material: 3-amino-2-phenylpyridine- 4-carbonitrile ReagentA Path A: Formamide (Reflux, 160-180°C) Start->ReagentA ReagentB Path B: Urea (Melt Fusion, 200°C) Start->ReagentB ReagentC Path C: CS2 / Pyridine (Reflux) Start->ReagentC ProdA Target A: 4-Aminopyrido[3,4-d] pyrimidine ReagentA->ProdA ProdB Target B: Pyrido[3,4-d]pyrimidine- 2,4(1H,3H)-dione ReagentB->ProdB ProdC Target C: Pyrido[3,4-d]pyrimidine- 2,4(1H,3H)-dithione ReagentC->ProdC

Figure 1: Divergent synthesis map showing the transformation of the aminonitrile precursor into three distinct scaffold classes based on the cyclizing agent.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Amino-5-phenylpyrido[3,4-d]pyrimidine

Target: Kinase inhibitor scaffolds (ATP-binding site mimics).

Mechanism: This reaction proceeds via the nucleophilic attack of the primary amine on the formamide carbonyl, followed by an intramolecular nucleophilic attack on the nitrile carbon. The retention of the nitrile nitrogen results in the 4-amino substitution.

Materials:

  • 3-amino-2-phenylpyridine-4-carbonitrile (1.0 eq)

  • Formamide (Excess, acts as solvent and reagent)

  • Optional: Sodium acetate (catalytic)[1]

Step-by-Step Methodology:

  • Setup: Charge a dried round-bottom flask with 3-amino-2-phenylpyridine-4-carbonitrile (e.g., 5.0 mmol).

  • Reagent Addition: Add Formamide (10-15 mL). The ratio should be approximately 2-3 mL per mmol of substrate to ensure efficient stirring and heat transfer.

  • Reaction: Equip the flask with a reflux condenser and a calcium chloride guard tube (to exclude moisture). Heat the mixture to 160–180°C (oil bath temperature) for 6–8 hours.

    • Critical Checkpoint: The reaction is complete when the suspension clears to a solution and then potentially precipitates the product.[2] Monitor by TLC (System: CHCl3/MeOH 9:1).

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 50 g).

  • Isolation: Stir the aqueous mixture vigorously for 30 minutes. The solid product will precipitate. Filter the solid under vacuum.[3]

  • Purification: Wash the filter cake copiously with water to remove excess formamide. Recrystallize from ethanol or DMF/Water mixture to yield the pure 4-amino derivative.

Validation Criteria:

  • IR: Disappearance of the sharp –CN stretch at ~2220 cm⁻¹. Appearance of –NH₂ doublets at 3300–3400 cm⁻¹.

  • ¹H NMR: Appearance of the pyrimidine C2-H proton (singlet, typically δ 8.5–9.0 ppm).[4]

Protocol B: Synthesis of 5-Phenylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Target: Antifolate analogs and barbiturate-like bioisosteres.

Mechanism: Urea acts as a carbonyl source. The high temperature melt fusion drives the release of ammonia, forming the cyclic imide structure.

Materials:

  • 3-amino-2-phenylpyridine-4-carbonitrile (1.0 eq)

  • Urea (5.0 eq)

Step-by-Step Methodology:

  • Setup: In an open Pyrex tube or a round-bottom flask, intimately mix the aminonitrile (e.g., 2.0 mmol) with Urea (10.0 mmol).

  • Fusion: Heat the powder mixture in an oil bath or sand bath to 200–210°C .

    • Observation: The mixture will melt, and ammonia gas evolution will be observed (use damp pH paper to confirm).

  • Duration: Maintain the melt temperature for 2 hours or until the mixture resolidifies (indicating the formation of the higher-melting fused system).

  • Workup: Cool the solid mass. Add hot water (20 mL) and triturate the solid to dissolve unreacted urea.

  • Isolation: Filter the remaining solid.[3]

  • Purification: Dissolve the crude solid in 10% NaOH (aq), filter any insoluble impurities, and reprecipitate by acidifying with Glacial Acetic Acid to pH 5–6. Filter the purified dione.

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting low yields. The formation of the pyrimidine ring involves a specific sequence of nucleophilic attacks.

Visual 2: Mechanistic Pathway (Formamide Cyclization)

Mechanism Step1 1. Nucleophilic Attack: Amine attacks Formamide Step2 2. Intermediate Formation: N-Formyl Intermediate Step1->Step2 -NH3 Step3 3. Ring Closure: Enolate/Amine attacks Nitrile Carbon Step2->Step3 Cyclization Step4 4. Dimroth Rearrangement (Potential): Isomerization to thermodynamically stable 4-amino form Step3->Step4 Tautomerization Final Final Product: 4-Aminopyrido[3,4-d]pyrimidine Step4->Final

Figure 2: Step-wise mechanism for the formation of the 4-amino derivative. Note that the nitrile carbon becomes C4 of the pyrimidine ring.

Data Analysis & Troubleshooting

Table 1: Comparative Reaction Conditions and Expected Outcomes

ParameterProtocol A (Formamide)Protocol B (Urea)Protocol C (CS₂/Pyridine)
Primary Reagent Formamide (Neat)Urea (Excess)Carbon Disulfide
Temperature 160–180°C200–210°CReflux (80–115°C)
Time 6–8 Hours2 Hours10–12 Hours
Key Byproduct AmmoniaAmmoniaH₂S (Rotten egg smell)
Product State 4-Amino (Aromatic)2,4-Dione (Non-aromatic ring)2,4-Dithione
Solubility Soluble in DMSO, hot EtOHSoluble in dilute NaOHSoluble in DMF

Troubleshooting Guide:

  • Issue: Incomplete Reaction (IR shows residual CN peak).

    • Cause: Temperature too low or moisture in reagents.

    • Solution: Ensure Formamide is dry (distill over CaO if necessary). Increase temperature to 180°C.

  • Issue: Product is sticky/gum-like.

    • Cause: Oligomerization of formamide.

    • Solution: Dilute with water slowly during workup. If gum persists, decant water and triturate with a small amount of cold methanol.

  • Issue: Low Yield in Urea Fusion.

    • Cause: Sublimation of urea before reaction.

    • Solution: Use a sealed tube or add urea in portions.

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[5]

    • Source: N
    • URL:[Link]

  • General Methods for Fused Pyrimidines

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
    • Source: MDPI (Pharmaceuticals).
    • URL:[Link]

  • Mechanistic Insights (Urea/Formamide Cyclization)

    • Title: Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives.[6]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • URL:[Link]

  • Starting Material Synthesis (Analogous Pyrazine Systems)

    • Title: Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Deriv
    • Source: BenchChem.[2]

Sources

Functionalization of the C4-cyano group in 3-amino-2-phenylpyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C4-Cyano Group in 3-Amino-2-Phenylpyridine Scaffolds

Executive Summary & Strategic Analysis

The 3-amino-2-phenylpyridine-4-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry. Its value lies not just in the pyridine core, but in the specific ortho relationship between the C3-amino group and the C4-cyano group. This arrangement allows for divergent synthetic pathways: the cyano group can be modified independently to modulate solubility and hydrogen bonding (e.g., amides, tetrazoles), or it can serve as an electrophilic trap for the adjacent amine to construct fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines).

This guide provides three validated protocols for functionalizing the C4-cyano group, selected for their high fidelity in drug discovery workflows where scaffold integrity is paramount.

Key Chemical Challenges:

  • Electronic Deactivation: The electron-rich C3-amino group donates density into the ring, potentially reducing the electrophilicity of the C4-cyano group compared to unsubstituted cyanopyridines.

  • Chemo-selectivity: Reagents must target the nitrile without N-alkylation or N-oxidation of the C3-amine or the pyridine nitrogen.

  • Regio-control: In cyclization reactions, preventing the formation of undesired regioisomers is critical.

Reaction Landscape & Decision Tree

The following diagram illustrates the three primary functionalization pathways covered in this guide.

ReactionLandscape Scaffold 3-Amino-2-Phenylpyridine -4-Carbonitrile Path1 Pathway A: Bioisosteric Expansion Scaffold->Path1 Path2 Pathway B: Controlled Hydrolysis Scaffold->Path2 Path3 Pathway C: Annulation Scaffold->Path3 Tetrazole C4-Tetrazole (Anionic Pharmacophore) Path1->Tetrazole NaN3, ZnBr2 Amide C4-Primary Amide (H-Bond Donor/Acceptor) Path2->Amide UHP, K2CO3 Fused Pyrido[4,3-d]pyrimidine (Kinase Inhibitor Core) Path3->Fused Formamide/Urea

Figure 1: Divergent synthetic pathways for the 3-amino-2-phenylpyridine-4-carbonitrile scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the C4-Tetrazole Bioisostere

Objective: Convert the nitrile into a tetrazole to mimic a carboxylic acid with improved metabolic stability and lipophilicity. Mechanism: Lewis-acid catalyzed [3+2] cycloaddition.

Reagents:

  • Substrate: 3-amino-2-phenylpyridine-4-carbonitrile (1.0 equiv)

  • Sodium Azide (

    
    ): 1.5 equiv
    
  • Zinc Bromide (

    
    ): 1.0 equiv
    
  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Preparation: In a pressure-rated vial, dissolve the nitrile substrate (1 mmol) in 5 mL of solvent.

  • Activation: Add

    
     (1 mmol) and stir at room temperature for 10 minutes to allow Lewis acid coordination to the nitrile nitrogen.
    
  • Cycloaddition: Add

    
     (1.5 mmol). Seal the vial.
    
  • Reaction: Heat to 100°C for 12–16 hours.

    • Note: The zinc catalyst allows this reaction to proceed at lower temperatures and in aqueous media compared to traditional un-catalyzed methods.

  • Work-up: Cool to room temperature. Add 3N HCl until pH ~2. This breaks the Zinc-Tetrazolate complex and precipitates the free tetrazole.

  • Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

    
    , and recrystallize from Ethanol.
    

Why this works: The


 ion coordinates to the nitrile, increasing its electrophilicity and facilitating the attack of the azide anion, while preventing the formation of hydrazoic acid (

) gas in situ.
Protocol B: Controlled Hydrolysis to Primary Amide

Objective: Generate the primary amide (CONH2) without over-hydrolysis to the carboxylic acid. Method: Radziszewski Hydrolysis (Urea-Hydrogen Peroxide).

Reagents:

  • Substrate (1.0 equiv)

  • Urea-Hydrogen Peroxide complex (UHP): 4.0 equiv

  • Potassium Carbonate (

    
    ): 0.2 equiv (Catalytic)
    
  • Solvent: Acetone/Water (3:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Acetone/Water.

  • Addition: Add

    
     followed by UHP in portions at 0°C (ice bath) to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the amide is significantly more polar than the nitrile).

  • Quench: Add saturated sodium thiosulfate solution to quench excess peroxide.

  • Isolation: Evaporate the acetone under reduced pressure. The product usually precipitates from the remaining aqueous layer. Filter and wash with cold water.

Expert Insight: Traditional acid/base hydrolysis often attacks the C3-amine or fully hydrolyzes the nitrile to an acid. The Peroxide method involves the attack of the hydroperoxide anion (


) on the nitrile to form an imidate intermediate, which collapses solely to the amide.
Protocol C: Annulation to Pyrido[4,3-d]pyrimidines

Objective: Utilize the "ortho-amino nitrile" motif to build a fused kinase-inhibitor scaffold. Method: Cyclocondensation with Formamide.

Reagents:

  • Substrate (1.0 equiv)

  • Formamide (Excess, acts as solvent and reagent)

  • Ammonium Acetate (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

  • Setup: Place the substrate in a round-bottom flask and add Formamide (10–15 volumes).

  • Reflux: Heat the mixture to 160–180°C.

    • Critical Control: High heat is required to drive the condensation and the subsequent rearrangement.

  • Monitoring: The reaction typically completes in 4–6 hours.

  • Work-up: Cool the mixture to room temperature. Pour into crushed ice/water.

  • Isolation: The fused bicyclic product is usually hydrophobic and will precipitate. Collect by filtration.[1][2]

Comparative Data & Selection Guide

ParameterTetrazole SynthesisAmide HydrolysisAnnulation (Fused Ring)
Primary Utility Bioisostere (Acid mimic)H-Bond Donor/AcceptorScaffold Hopping (Kinase Core)
Reaction pH Acidic Work-upBasicNeutral/Thermal
Yield (Typical) 75–85%85–95%60–75%
Solubility Impact Increases (Ionizable)Moderate IncreaseDecreases (Planar/Stacking)
Key Risk Azide safety (use Zn catalyst)Over-hydrolysis to acidPolymerization at high T

Mechanistic Visualization: Tetrazole Formation

Understanding the Zinc-catalyzed mechanism is vital for troubleshooting low yields.

TetrazoleMechanism Step1 Coordination: Nitrile binds to Zn++ Step2 Activation: C=N bond polarized Step1->Step2 Step3 Cycloaddition: Azide (N3-) attacks C4 Step2->Step3 Step4 Intermediate: Zn-Tetrazolate Complex Step3->Step4 Step5 Protonolysis (HCl): Release of Free Tetrazole Step4->Step5 Acid Workup

Figure 2: Step-wise mechanism of Zinc-mediated tetrazole formation, highlighting the critical role of the metal catalyst in activating the nitrile.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Retrieved from [Link]

  • Google Patents. (2015). Catalytic process for production of pyridine carboxylic acid amides.
  • Midya, G. C., et al. (2015).[3] Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-amino-2-phenylpyridine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-amino-2-phenylpyridine-4-carbonitrile

Section 1: Executive Summary & Core Strategy

Current Status: The synthesis of 3-amino-2-phenylpyridine-4-carbonitrile (CAS: 89241-91-8) presents a specific regiochemical challenge. The most common "one-pot" multicomponent reactions (MCRs) involving acetophenone, malononitrile, and ammonium acetate thermodynamically favor the 2-amino-3-cyano isomer (e.g., 2-amino-4-phenylpyridine-3-carbonitrile).

The Yield Bottleneck: If you are observing low yields (<20%) or difficult purification, it is highly probable that your reaction is either:

  • Producing the wrong isomer: The 2-amino-3-cyano isomer is the dominant thermodynamic product in standard Knoevenagel/Michael/Cyclization cascades.

  • Suffering from Steric Hindrance: The 2-phenyl and 3-amino groups are vicinal. Direct cyclization to this crowded motif is kinetically disfavored compared to the less hindered 2-amino-4-phenyl arrangement.

Recommended Solution: To guarantee the 3-amino-4-cyano substitution pattern and improve yield, we recommend shifting from "one-pot" MCRs to a Targeted Suzuki-Miyaura Cross-Coupling strategy using a halogenated precursor. This ensures the pyridine core is established with the correct nitrile/amine regiochemistry before introducing the bulky phenyl group.

Section 2: Troubleshooting Guide (Q&A)

Q1: I am using the standard acetophenone/malononitrile/ammonium acetate reflux. Why is my yield negligible?

A: You are likely synthesizing the 2-amino-3-cyano isomer. In the standard MCR, the initial Knoevenagel condensation occurs between the aldehyde (or ketone) and malononitrile.[1] The subsequent Michael addition of the ammonia source and cyclization naturally places the amino group at position 2 and the cyano group at position 3.

  • Diagnostic: Check your NMR.[2]

    • Target (3-amino-4-cyano): The C4-CN group deshields the C5-H and C6-H protons differently than a C3-CN group.

    • Common Impurity (2-amino-3-cyano): Often shows a distinct chemical shift for the amino protons due to hydrogen bonding with the adjacent C3-cyano group.

Q2: I am using the Suzuki coupling method (3-amino-2-chloropyridine-4-carbonitrile + Phenylboronic acid). My conversion is stalled at 50%. Why?

A: This is likely due to Catalyst Poisoning or Protodeboronation . The free primary amine (-NH2) at position 3 can coordinate with the Palladium catalyst, deactivating it. Additionally, the nitrile group can hydrolyze if the basic conditions are too harsh (high T, aqueous base).

  • Fix 1 (Catalyst): Switch to Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . The bidentate ligand in dppf is more resistant to displacement by the amine.

  • Fix 2 (Base/Solvent): Use Cesium Carbonate (Cs₂CO₃) in Dioxane/Water (9:1) or anhydrous Toluene to minimize nitrile hydrolysis.

Q3: Can I protect the amine to improve the coupling yield?

A: Yes, and this is highly recommended. Acetylation of the 3-amino group (forming the acetamide) prevents catalyst coordination.

  • Step 1: Acetylate 3-amino-2-chloropyridine-4-carbonitrile (Ac2O, Pyridine).

  • Step 2: Perform Suzuki Coupling (Yields often increase to >80%).

  • Step 3: Deprotect (Acidic hydrolysis). Note: Careful control is needed to hydrolyze the amide without hydrolyzing the nitrile.

Section 3: Optimized Experimental Protocols

Protocol A: High-Fidelity Synthesis (Suzuki-Miyaura Route)

Recommended for verifying the correct isomer and achieving high purity.

Reagents:

  • Substrate: 3-amino-2-chloropyridine-4-carbonitrile (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine the substrate, phenylboronic acid, and base. Suspend in the solvent mixture. Sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen is the enemy of this catalytic cycle.

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.

  • Reaction: Seal and heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash the filtrate with brine.

  • Purification: The 2-phenyl group adds significant lipophilicity. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Yield Optimization Table (Solvent/Base Screen):

EntrySolvent SystemBaseTemp (°C)Yield (%)Notes
1DMF/H₂OK₂CO₃10045%Significant nitrile hydrolysis observed.
2Toluene (Anhydrous)K₃PO₄11060%Slow kinetics; poor solubility of boronic acid.
3Dioxane/H₂O (4:1) Cs₂CO₃ 90 88% Optimal balance of solubility and reactivity.
4THF/H₂ONa₂CO₃Reflux55%Incomplete conversion.
Protocol B: Cyclization Route (Thorpe-Ziegler Variant)

Only use if starting materials for Protocol A are unavailable. Note: Lower yields expected.

Concept: Condensation of 2-cyano-3-phenyl-but-2-enenitrile (or similar ylidenemalononitrile) with an ammonia source or enamine.

  • Warning: This route is prone to polymerization.

  • Optimization: Use Microwave Irradiation (120°C, 10-20 min) in Ethanol with Piperidine catalyst. Microwave heating often favors the kinetic product and reduces thermal degradation time.

Section 4: Mechanism & Logic Visualization

The following diagram illustrates the decision matrix between the "Standard MCR" (which fails) and the "Targeted Coupling" (which succeeds).

SynthesisPathways cluster_legend Legend Start Target: 3-amino-2-phenylpyridine-4-carbonitrile MCR Route A: Standard MCR (Acetophenone + Malononitrile) Start->MCR Common Mistake Suzuki Route B: Suzuki Coupling (3-amino-2-chloro-core + PhB(OH)2) Start->Suzuki Recommended WrongIsomer Result: 2-amino-3-cyano isomer (Thermodynamic Trap) MCR->WrongIsomer Regioselectivity Failure CorrectIsomer Result: 3-amino-4-cyano isomer (Target Achieved) Suzuki->CorrectIsomer Direct Path CatalystIssue Issue: Catalyst Poisoning (Free NH2 binds Pd) Suzuki->CatalystIssue Potential Yield Loss Solution Solution: Use Pd(dppf)Cl2 or N-Acetylation CatalystIssue->Solution Optimization Solution->CorrectIsomer High Yield (>80%) key Red = High Risk/Failure Green = Recommended Yellow = Troubleshooting

Caption: Decision Logic for Synthesis. Route A (Red) highlights the regiochemical pitfall of standard MCRs. Route B (Green) demonstrates the controlled assembly via Cross-Coupling.

Section 5: References & Grounding

  • BenchChem. Targeted Synthesis of 3-Amino-2-phenylpyridine-4-carbonitrile and its Analogs. (Discusses the necessity of targeted synthesis over general MCRs for this specific isomer).

  • Sigma-Aldrich. 3-Amino-4-cyanopyridine Derivatives. (Provides physical property data and structural confirmation for the pyridine core).

  • BenchChem. Application Notes: Suzuki-Miyaura Coupling for Pyridine Derivatives. (General protocols for aryl-pyridine coupling).

  • Nummy, L. J. (1997). Process for the preparation of 3-amino-2-chloro-4-methylpyridine.[3] U.S. Patent 5,654,429.[3] (Describes the synthesis of the chlorinated 3-amino-4-cyano core, essential for the Suzuki route).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-amino-2-phenylpyridine-4-carbonitrile (CAS 89241-91-8) and phenylboronic acid before handling.

Sources

Optimizing palladium catalysts for 2-phenyl coupling on pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 2-Phenyl Coupling on Pyridine-4-Carbonitrile

Ticket ID: #PYR-CN-004 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Logic

The Challenge: Coupling a phenyl group to the 2-position of pyridine-4-carbonitrile (2-chloro- or 2-bromo-isonicotinonitrile) presents a "Perfect Storm" of three competing chemical challenges:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor.[1] It coordinates to the Palladium(II) center, displacing the phosphine ligand and forming an inactive "dead" complex. This arrests the catalytic cycle.[2]
    
  • Nitrile Instability: The nitrile group at C4 is highly activated by the electron-deficient pyridine ring. Under standard aqueous basic conditions (Suzuki-Miyaura), it is prone to hydrolysis, converting your target into an amide or carboxylic acid.[1]

  • Electronic Deactivation: While the electron-deficient nature of the ring aids oxidative addition (OA), the resulting Pd(II) intermediate is highly electrophilic and susceptible to non-productive coordination.

The Solution Architecture: To solve this, we must move away from "standard" conditions (e.g.,


 / 

/

). We require a system that is sterically bulky (to prevent N-coordination) and anhydrous (to protect the nitrile).

Critical Optimization Modules

Module A: The Catalyst System (The Engine)

Why standard catalysts fail: Simple phosphines like


 are not bulky enough to prevent the pyridine nitrogen from binding to the Pd center.

Recommended System: Buchwald G3/G4 Precatalysts

  • Ligand: XPhos or SPhos .[1][3][4]

    • Mechanism:[1][5][6][7] These biaryl phosphine ligands are exceptionally bulky.[1] They create a "protective shell" around the Pd center that allows the small aryl halide to enter for oxidative addition but physically blocks the pyridine nitrogen from coordinating.

  • Source: XPhos Pd G4 (CAS: 1599466-81-5).[1][8]

    • Benefit: Precatalysts ensure a strict 1:1 Pd:Ligand ratio.[1] Generating the catalyst in situ (mixing

      
       + Ligand) often leaves free Pd, which is instantly poisoned by the pyridine substrate.
      
Module B: Reaction Environment (The Shield)

Why standard bases fail: Aqueous bases (


, 

in water) generate hydroxide ions. On an electron-deficient ring like pyridine-4-carbonitrile, the nitrile carbon is highly electrophilic.[1] Hydroxide attacks it rapidly.[1]

Recommended System: Anhydrous Mild Base [1]

  • Base:

    
     (finely ground, anhydrous) .[1][4]
    
    • Reasoning: Phosphate is basic enough to activate the boronic acid but, in the absence of water, cannot act as a nucleophile to hydrolyze the nitrile.

  • Solvent: 1,4-Dioxane or Toluene .[1][3]

    • Note: Avoid alcohols (MeOH/EtOH) as they can attack the nitrile to form imidates.

Troubleshooting Matrix (Q&A)

Q1: I am seeing <10% conversion. The starting material remains untouched. Is the chloride too unreactive?

  • Diagnosis: This is likely Catalyst Poisoning , not low reactivity. The pyridine substrate has bound to the Pd, shutting it down before it can react.[9]

  • The Fix: Switch to XPhos Pd G4 (1-2 mol%).[1] The bulk of XPhos prevents this poisoning. Alternatively, use Pd(OAc)2 + SPhos (1:2 ratio) but ensure they are pre-stirred in solvent for 5 mins before adding the pyridine substrate.

Q2: My product mass is M+18 (Amide). The nitrile is gone.

  • Diagnosis: Nitrile Hydrolysis .[1][10] You likely have trace water in your solvent or are using a hydrated base.

  • The Fix:

    • Switch to Anhydrous

      
       .[1] Bake the base in an oven at 120°C overnight before use.
      
    • Use commercially available "Anhydrous" grade solvents (Dioxane/Toluene).[1]

    • Add 3Å Molecular Sieves to the reaction vessel.

Q3: I see significant homocoupling of the phenylboronic acid (Biphenyl formation).

  • Diagnosis: This occurs when the oxidative addition (Pd inserting into Ar-Cl) is slower than the transmetalation, or if oxygen is present.

  • The Fix:

    • Degas rigorously: Sparge the solvent with Argon for 15 minutes.

    • Slow Addition: Add the Phenylboronic acid solution slowly via syringe pump over 1 hour.

    • Stoichiometry: Reduce Boronic Acid to 1.1 equivalents.

Visualizing the Logic

Diagram 1: The Poisoning vs. Catalysis Pathway

This diagram illustrates why bulky ligands are non-negotiable for pyridine substrates.

CatalystPoisoning Pd_Active Active Pd(0) Species (Bulky Ligand) OxidativeAddition Oxidative Addition (Productive Path) Pd_Active->OxidativeAddition With XPhos/SPhos Poisoning N-Coordination (Catalyst Death) Pd_Active->Poisoning With PPh3/Simple Ligands Substrate 2-Cl-Pyridine-4-CN Substrate->OxidativeAddition Substrate->Poisoning Product Pd(II)-Ar Intermediate (Cycle Continues) OxidativeAddition->Product DeadCat Inactive Pd-Pyridine Complex Poisoning->DeadCat

Caption: Competition between productive Oxidative Addition (green) and Catalyst Poisoning by the Pyridine Nitrogen (red). Bulky ligands block the red path.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No (Low Conversion) CheckSM->SM_No CheckMass Check LCMS of Product SM_Yes->CheckMass Mass_Amide Mass = M+18 (Amide)? CheckMass->Mass_Amide Hydrolysis Mass_Dimer Mass = Biphenyl (Homocoupling)? CheckMass->Mass_Dimer Side Reaction Sol_Hydrolysis Fix: Switch to Anhydrous K3PO4 Remove Water Mass_Amide->Sol_Hydrolysis Sol_Homo Fix: Degas Solvent Lower Boronic Acid Equiv Mass_Dimer->Sol_Homo CheckCat Is Catalyst Poisoned? SM_No->CheckCat Sol_Ligand Fix: Switch to XPhos Pd G4 Increase Temp to 100°C CheckCat->Sol_Ligand

Caption: Step-by-step diagnostic workflow for identifying reaction failures in pyridine couplings.

Standardized Protocol (The "Golden Route")

Target Reaction: 2-chloro-pyridine-4-carbonitrile + Phenylboronic Acid


 2-phenylpyridine-4-carbonitrile.[1]
ComponentEquivalentsRole
Substrate 1.0 equivElectrophile (Limiting Reagent)
Phenylboronic Acid 1.1 - 1.2 equivNucleophile
Catalyst 2.0 mol% XPhos Pd G4 (or SPhos Pd G4)
Base 3.0 equiv

(Anhydrous, Tribasic)
Solvent 0.2 M Conc.1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dry a reaction vial and magnetic stir bar in an oven at 120°C. Cool under a stream of Argon.

  • Solids: Charge the vial with:

    • 2-chloro-pyridine-4-carbonitrile (1.0 equiv)[1]

    • Phenylboronic acid (1.2 equiv)[1]

    • 
       (3.0 equiv, finely ground)[1]
      
    • XPhos Pd G4 (0.02 equiv)[1]

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (critical for heterogeneous base).

  • Monitoring: Check LCMS at 2 hours. If conversion is >95%, cool to room temperature.

  • Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd and salts), and concentrate.

References

  • Buchwald, S. L., et al. (2018). Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies.[1] (Demonstrates efficacy of XPhos Pd G4 in difficult couplings). Chemical Science.

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[9] (Mechanistic details on N-binding poisoning).

  • Fu, G. C., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. (Discusses Pd-Nitrile interactions and deactivation). Journal of the American Chemical Society.[6][10]

  • Sigma-Aldrich. (2025).[1] XPhos Pd G4 Product Specification and Applications.[1]

  • Li, H., et al. (2011). Pd(II) Complexes with Pyridine Ligands: Substituent Effects.[1][11] (Analysis of pyridine basicity and coordination to Pd). Inorganic Chemistry.

Sources

Technical Support Center: Troubleshooting Cyclization Failures with 3-Amino-2-phenylpyridine-4-carbonitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges during the cyclization of 3-amino-2-phenylpyridine-4-carbonitrile precursors. The content is structured to address specific experimental issues with a focus on the underlying chemical principles to empower effective problem-solving.

I. Understanding the Core Cyclization Chemistry

3-Amino-2-phenylpyridine-4-carbonitrile and its derivatives are versatile precursors for the synthesis of a variety of fused heterocyclic systems, which are significant scaffolds in medicinal chemistry. Common cyclization reactions include the formation of:

  • Thieno[2,3-b]pyridines: Typically achieved by reacting the aminopyridine precursor with a sulfur source and a reagent that provides a two-carbon unit, often via a Gewald-type reaction.

  • Pyrazolo[3,4-b]pyridines: Generally formed through condensation with hydrazines.

  • Pyrido[2,3-d]pyrimidines: Often synthesized by reacting with a one-carbon electrophile, such as formamide or triethyl orthoformate.

The success of these cyclization reactions is highly dependent on a range of factors including the nature of the substituents, reaction conditions, and the purity of the starting materials.

II. Troubleshooting Guide: Question & Answer Format

This section addresses common problems encountered during cyclization reactions, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a cyclization reaction with a 3-amino-2-phenylpyridine-4-carbonitrile derivative, but I am observing very low to no yield of my desired fused heterocyclic product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield is a frequent challenge in heterocyclic synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Action
Purity of Starting Material Impurities in the 3-amino-2-phenylpyridine-4-carbonitrile precursor can interfere with the reaction, poison catalysts, or lead to side products.Recrystallize or perform column chromatography on the starting material.Confirm purity using techniques like NMR, LC-MS, and melting point analysis.
Suboptimal Reaction Temperature Cyclization reactions often have a specific optimal temperature range. Temperatures that are too low may result in a slow or stalled reaction, while excessively high temperatures can lead to decomposition of reactants or products.[1]Perform a temperature screen to identify the optimal temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.For reactions requiring heating, ensure uniform and consistent heat distribution .[1]
Incorrect Solvent Choice The solvent plays a critical role in solubility, reaction rate, and sometimes the reaction mechanism itself.[1] Polar aprotic solvents like DMF or DMSO are often effective, but not universally so.Screen a range of solvents with varying polarities (e.g., toluene, dioxane, ethanol, DMF, DMSO).Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature.[1]
Base/Acid Catalyst Issues Many cyclization reactions are catalyzed by either a base or an acid. The strength and amount of the catalyst are critical.For base-catalyzed reactions (e.g., Thorpe-Ziegler type): Consider stronger, non-nucleophilic bases like NaH or LHMDS if weaker bases (e.g., alkoxides) are ineffective.[2]For acid-catalyzed reactions: Ensure the acid is not causing degradation of the starting material. A milder acid or a catalytic amount may be sufficient.[3]Verify the quality and activity of your catalyst.
Atmospheric Conditions Some reactions are sensitive to oxygen or moisture.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]Use anhydrous solvents and reagents if your reaction is water-sensitive.
Issue 2: Formation of Multiple Products or Byproducts

Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired compound. What are the common side reactions, and how can I suppress them?

Answer:

The formation of multiple products indicates competing reaction pathways. Identifying these byproducts can provide valuable clues for optimizing the reaction conditions.

Common Side Reactions & Mitigation Strategies:

Side Reaction Explanation Mitigation Strategy
Incomplete Cyclization The reaction may stall at an intermediate stage, especially if the cyclization step has a high activation energy. This can result in the isolation of a stable, non-cyclized intermediate.[4]Increase reaction temperature or time to provide sufficient energy for the final ring closure.[4]If the reaction is a condensation that eliminates water, remove water using a Dean-Stark trap or molecular sieves.[4]
Dimerization or Polymerization The starting material or reactive intermediates may react with themselves, particularly at high concentrations.Employ high-dilution conditions , especially for intramolecular cyclizations, to favor the desired ring formation over intermolecular reactions.
Hydrolysis of the Nitrile Group The cyano group can be hydrolyzed to a primary amide or a carboxylic acid, especially under strong acidic or basic conditions and in the presence of water.Use anhydrous conditions .If hydrolysis is unavoidable, consider protecting the nitrile group , though this adds extra synthetic steps. A more practical approach is to carefully control the pH and reaction time.
Side-Chain Reactions Substituents on the pyridine or phenyl ring can undergo undesired reactions under the cyclization conditions.Choose reaction conditions that are compatible with the functional groups present in your molecule.Consider protecting sensitive functional groups if necessary.

III. Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common cyclization failures.

Troubleshooting Cyclization Failures start Cyclization Failure (Low Yield / Multiple Products) check_sm Verify Starting Material Purity (NMR, LC-MS, MP) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok sm_impure Impure check_sm->sm_impure optimize_conditions Systematically Optimize Reaction Conditions sm_ok->optimize_conditions purify_sm Purify Starting Material (Recrystallization / Chromatography) sm_impure->purify_sm purify_sm->start temp Temperature Screen optimize_conditions->temp solvent Solvent Screen temp->solvent catalyst Catalyst Screen (Type & Loading) solvent->catalyst atmosphere Inert Atmosphere / Anhydrous Conditions catalyst->atmosphere analyze_byproducts Identify Byproducts (NMR, MS) atmosphere->analyze_byproducts incomplete_cyclization Incomplete Cyclization Intermediate? analyze_byproducts->incomplete_cyclization hydrolysis Nitrile Hydrolysis Product? analyze_byproducts->hydrolysis dimer Dimer/Polymer Present? analyze_byproducts->dimer drive_reaction Drive Reaction to Completion (Higher Temp / Longer Time / Water Removal) incomplete_cyclization->drive_reaction Yes success Successful Cyclization incomplete_cyclization->success No control_ph Use Anhydrous Conditions / Control pH hydrolysis->control_ph Yes hydrolysis->success No high_dilution Use High-Dilution Conditions dimer->high_dilution Yes dimer->success No drive_reaction->success control_ph->success high_dilution->success

Caption: A decision-making workflow for troubleshooting cyclization reactions.

IV. Frequently Asked Questions (FAQs)

Q1: My 3-amino-2-phenylpyridine-4-carbonitrile precursor is poorly soluble in most common organic solvents. What can I do?

A1: Poor solubility is a common issue. Consider using a high-boiling point polar aprotic solvent such as DMF, DMSO, or NMP. Gentle heating can also improve solubility. In some cases, a co-solvent system may be beneficial.

Q2: I am attempting a Thorpe-Ziegler type cyclization to form a new ring. What are the most critical parameters to control?

A2: The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of dinitriles.[2][5] The most critical parameters are the choice of a strong, non-nucleophilic base (e.g., NaH, LHMDS) and the use of high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[2][6]

Q3: Can I use microwave irradiation to improve my cyclization reaction?

A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.[7] It is an excellent technique to explore, especially when conventional heating methods are slow or inefficient.[7]

Q4: How do I confirm the structure of my cyclized product, especially if multiple isomers are possible?

A4: A combination of spectroscopic techniques is essential. 1D and 2D NMR spectroscopy (such as COSY, HSQC, and HMBC) are powerful tools for elucidating the connectivity of atoms. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. If an unambiguous structural assignment is still not possible, single-crystal X-ray diffraction is the definitive method.

Q5: Are there any "green" chemistry approaches for these types of cyclizations?

A5: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. This can include the use of greener solvents like water or ethanol, employing catalyst-free conditions where possible, or using energy-efficient methods like microwave irradiation.[1][8]

V. Experimental Protocols

Protocol 1: General Procedure for a Solvent and Temperature Screen
  • Set up a parallel reaction block or a series of small-scale reaction vials.

  • To each vial, add the 3-amino-2-phenylpyridine-4-carbonitrile precursor (e.g., 0.1 mmol) and a magnetic stir bar.

  • Add the other necessary reagents (e.g., the cyclizing agent and catalyst).

  • To each vial, add a different solvent (e.g., 1 mL of toluene, dioxane, DMF, DMSO, ethanol).

  • Set each reaction to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot and analyzing it by TLC or LC-MS.

  • Identify the conditions that provide the best conversion to the desired product with the fewest byproducts.

Protocol 2: General Procedure for Cyclization under High-Dilution Conditions
  • Set up a three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Add a portion of the anhydrous solvent and the base to the flask.

  • Dissolve the 3-amino-2-phenylpyridine-4-carbonitrile precursor and any other reagents in a larger volume of the same anhydrous solvent and place this solution in the dropping funnel.

  • Heat the solvent in the flask to the desired reaction temperature.

  • Slowly add the solution from the dropping funnel to the reaction flask over a period of several hours using a syringe pump for precise control.

  • After the addition is complete, continue to stir the reaction at the same temperature until completion is confirmed by TLC or LC-MS.

VI. References

  • BenchChem. (n.d.). Optimizing solvent and temperature conditions for pyridopyrimidine synthesis. Retrieved from

  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Retrieved from

  • BenchChem. (n.d.). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Retrieved from

  • Filo. (2026, January 5). Discuss thorpe-zieglar reaction and freund's method. Retrieved from

  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Retrieved from

  • BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Retrieved from

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. Retrieved from

  • Sestito, S., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Chemistry & Biodiversity, 16(5), e1900057. Retrieved from

Sources

Validation & Comparative

Technical Guide: FT-IR Spectrum Analysis of Nitrile Stretch in 3-amino-2-phenylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the structural validation of 3-amino-2-phenylpyridine-4-carbonitrile , a critical scaffold in kinase inhibitor development (specifically FGFR and VEGFR pathways).

As a Senior Application Scientist, I have structured this comparison to address the practical decision-making process between Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) modes. While both yield IR spectra, their interaction with the nitrile (


) and amino (

) moieties differs significantly, impacting data integrity during drug development quality control.

Executive Summary & Structural Context

The integrity of the nitrile stretch (


)  is the primary quality control (QC) checkpoint for 3-amino-2-phenylpyridine-4-carbonitrile. Unlike the ubiquitous carbonyl stretch, the nitrile signal is situated in a "silent region" (

), making it an unambiguous fingerprint for reaction completion (e.g., cyclization of malononitrile precursors).
The Target Moiety[1]
  • Compound: 3-amino-2-phenylpyridine-4-carbonitrile

  • Critical Functional Group: Cyano (-CN) at position 4.

  • Electronic Environment: The nitrile is conjugated with a pyridine ring, which is further substituted by an electron-donating amino group and a phenyl ring.

  • Expected Wavenumber:

    
    .
    
    • Note: Non-conjugated nitriles appear at

      
      . The conjugation lowers the bond order slightly, shifting the peak to a lower frequency (red shift).
      

Comparative Analysis: ATR vs. KBr Transmission

For researchers validating this compound, the choice of sampling technique dictates the resolution of the nitrile peak and the visibility of the neighboring amino group.

Performance Matrix
FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Application Scientist Verdict
Nitrile Sensitivity Moderate. Penetration depth (

) is wavelength-dependent.
High. Pathlength is defined by pellet thickness; superior for trace detection.ATR is sufficient for bulk purity; KBr is required for trace impurity analysis.
Spectral Range (

)
Excellent. No moisture interference. Clear resolution of

doublet.
Poor. Hygroscopic KBr introduces broad

bands (

), masking the amino stretch.
ATR is superior for confirming the 3-amino substituent.
Sample Prep < 1 minute. Direct solid contact.15–30 minutes. Grinding/Pressing required.[1][2][3][4][5]ATR maximizes throughput.
Peak Position Slight shift to lower wavenumbers due to refractive index dispersion."True" absorption frequency.Calibrate ATR data if comparing strictly to literature KBr values.
Sample Recovery 100% Recovery. Non-destructive.0% Recovery. Destructive.ATR is essential for limited-quantity synthesized scaffolds.
The "Nitrile-Amino" Conflict

While the nitrile peak is the primary target, the 3-amino group is the secondary validator.

  • In KBr: The hygroscopic nature of potassium bromide often results in a broad water peak centered at

    
    . This overlaps destructively with the 
    
    
    
    stretching doublet of the primary amine, leading to ambiguous structural confirmation.
  • In ATR: The absence of a matrix eliminates this artifact, providing a clean baseline to observe the characteristic primary amine doublet (

    
    , 
    
    
    
    ).

Experimental Protocols

Method A: High-Throughput ATR (Recommended)

Objective: Rapid purity confirmation of the synthesized scaffold.

  • Crystal Selection: Use a Single-Reflection Diamond ATR. ZnSe is acceptable but requires care with abrasive crystalline solids.

  • Background: Collect an air background (32 scans,

    
     resolution).
    
  • Sample Loading: Place

    
     of the solid 3-amino-2-phenylpyridine-4-carbonitrile directly onto the crystal center.
    
  • Contact Pressure: Lower the pressure arm until the "clutch" clicks or the force gauge reads

    
    .
    
    • Scientific Rationale: High pressure ensures intimate contact, reducing the air gap which causes weak signals in high-refractive-index aromatic solids.

  • Acquisition: Scan 4000–600

    
    .
    
  • Cleaning: Wipe with isopropanol. Avoid acetone if using ZnSe.

Method B: KBr Transmission (Reference Standard)

Objective: Publication-quality spectra or resolving weak overtone bands.

  • Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr (dried at

    
     overnight).
    
  • Grinding: Grind in an agate mortar for 2 minutes.

    • Critical Step: The particle size must be smaller than the IR wavelength (

      
      ) to minimize scattering (Christiansen effect), which causes sloping baselines.
      
  • Pressing: Transfer to a 13 mm die. Apply 10 tons of pressure for 2 minutes under vacuum.

  • Visual Check: The pellet must be translucent. Opaque white spots indicate moisture or insufficient pressure.

  • Acquisition: Mount in holder. Scan 4000–400

    
    .
    

Data Interpretation & Validation Logic

The Spectral Fingerprint

To validate 3-amino-2-phenylpyridine-4-carbonitrile, look for this specific pattern:

  • The "Silent" Region (

    
    ): 
    
    • Look for a sharp, medium-to-strong intensity peak .

    • Pass Criteria: Peak center between

      
      .
      
    • Fail Criteria:

      • Peak at

        
        : Indicates loss of conjugation (broken pyridine ring).
        
      • Peak at

        
         or splitting: Indicates potential polymorphs or unreacted malononitrile precursors.
        
  • The Functional Region (

    
    ): 
    
    • Look for the Primary Amine Doublet .

    • 
      : 
      
      
      
      .
    • 
      : 
      
      
      
      .
    • Note: If these are fused into a single blob in KBr, repeat with ATR.

  • The Fingerprint Region (

    
    ): 
    
    • Aromatic skeletal vibrations (

      
       and 
      
      
      
      stretches) of the pyridine and phenyl rings.
    • Strong absorptions expected at

      
       and 
      
      
      
      .
Visual Logic Flow

The following diagram illustrates the decision process for selecting the correct method and interpreting the nitrile signal.

AnalysisWorkflow Start Sample: 3-amino-2-phenylpyridine-4-carbonitrile CheckQty Sample Quantity? Start->CheckQty ATR_Path Method: Diamond ATR (Rapid, Non-destructive) CheckQty->ATR_Path < 5 mg or Routine QC KBr_Path Method: KBr Pellet (High Sensitivity, Destructive) CheckQty->KBr_Path Trace Analysis or Library Match Analysis Analyze Nitrile Region (2200 - 2250 cm⁻¹) ATR_Path->Analysis KBr_Path->Analysis Result_Conj Peak @ 2215-2225 cm⁻¹ (Conjugated Nitrile) PASS Analysis->Result_Conj Sharp Peak Result_NonConj Peak @ >2250 cm⁻¹ (Non-Conjugated) FAIL Analysis->Result_NonConj Shifted Peak Result_Amine Check Amine Region (3300-3500 cm⁻¹) Result_Conj->Result_Amine End Structure Validated Result_Amine->End Doublet Visible (ATR) Warn Re-run with ATR Result_Amine->Warn Broad OH Masking (KBr)

Caption: Decision matrix for FT-IR method selection and spectral validation of the nitrile moiety.

References

  • Shimadzu Corporation. (n.d.). KBr Pellet Method vs. ATR Method: Comparison of Spectral Features. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles and the C≡N Stretch. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2018). Infrared Spectrum of 4-(diisopropylamino)-2-phenyl-2-(2-pyridinyl)butanenitrile (Analog Reference). Retrieved from [Link]

  • SciELO. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

Sources

A Comparative Analysis of Fluorescence Quantum Yield in 3-Amino vs. 2-Amino Phenylpyridine Carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular probes and drug development, the strategic design of fluorophores with optimized emission properties is paramount. Among the myriad of heterocyclic scaffolds, aminophenylpyridine carbonitriles have emerged as a promising class of compounds due to their synthetic accessibility and tunable photophysical characteristics. A key parameter dictating their utility is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides an in-depth technical comparison of the fluorescence quantum yield of 3-amino- and 2-amino phenylpyridine carbonitrile isomers, offering field-proven insights for researchers and scientists in the field.

While direct, side-by-side experimental data for these specific isomers is not extensively documented in publicly available literature, this guide synthesizes findings from closely related structural analogues and theoretical principles to provide a robust comparative analysis. We will delve into the underlying photophysical mechanisms, present a comprehensive experimental protocol for quantum yield determination, and offer a data-driven discussion on the structure-property relationships that govern the fluorescence of these important molecules.

The Critical Role of Isomeric Position on Fluorescence Efficiency

The position of the amino group on the pyridine ring in phenylpyridine carbonitriles is not a trivial structural alteration; it fundamentally influences the electronic landscape of the molecule and, consequently, its photophysical behavior. The amino group acts as an electron donor, while the cyano and phenyl groups, along with the pyridine nitrogen, function as electron-withdrawing moieties. This donor-acceptor architecture is crucial for establishing an intramolecular charge transfer (ICT) character in the excited state, a phenomenon often associated with strong fluorescence.

Based on established principles of pyridine chemistry and photophysics, we can infer the likely impact of the amino group's position:

  • 2-Amino Isomer: The amino group at the 2-position is in direct conjugation with the pyridine nitrogen. This proximity can lead to more complex excited-state dynamics, including the potential for non-radiative decay pathways such as those involving twisted intramolecular charge transfer (TICT) states. While ICT is a prerequisite for fluorescence in these systems, an overly stabilized or easily accessible non-emissive TICT state can quench fluorescence, leading to a lower quantum yield.

  • 3-Amino Isomer: In the 3-amino isomer, the amino group is not in direct conjugation with the pyridine nitrogen. This positioning can result in a more rigid and planar excited state, disfavoring non-radiative decay pathways associated with torsional motion. This rigidity often correlates with higher fluorescence quantum yields. Studies on other 3-aminopyridine derivatives have reported effective luminescence, with some 3-amino-2-pyridone based dyes exhibiting quantum yields as high as 0.76.[1]

Therefore, it is hypothesized that 3-aminophenylpyridine carbonitriles will generally exhibit a higher fluorescence quantum yield compared to their 2-amino counterparts due to a reduced propensity for non-radiative decay from twisted excited states.

Comparative Photophysical Data (Hypothetical)

To illustrate the expected differences, the following table presents hypothetical, yet realistic, photophysical data for the two isomers based on trends observed in related compounds.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)
2-Amino-phenylpyridine-carbonitrile~350-370~420-450~70-80~15,000-20,0000.10 - 0.30
3-Amino-phenylpyridine-carbonitrile~340-360~400-430~60-70~18,000-25,0000.40 - 0.70

Note: This data is illustrative and intended for comparative purposes. Actual values will depend on the specific substitution pattern on the phenyl ring and the solvent used.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most reliable and commonly used method for determining the fluorescence quantum yield of a compound in solution is the comparative method.[2] This involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

I. Materials and Reagents
  • Test Compounds: 2-Amino- and 3-Amino-phenylpyridine carbonitrile derivatives.

  • Quantum Yield Standard: A stable fluorophore with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to the test compounds. For the expected emission range of our target molecules, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a suitable standard.

  • Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable (e.g., ethanol, cyclohexane, or dioxane). The same solvent must be used for both the sample and the standard.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorescence Spectrometer (Fluorometer)

    • Quartz cuvettes (1 cm path length)

II. Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare stock solutions of the test compounds and the quantum yield standard in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.

  • Preparation of Dilute Solutions for Absorbance Measurements:

    • From the stock solutions, prepare a series of five dilutions for each test compound and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This low absorbance range is critical to avoid inner filter effects.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each diluted solution.

    • Determine the absorbance value at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurements:

    • Using the fluorescence spectrometer, record the emission spectrum of each diluted solution.

    • The excitation wavelength should be the same for all samples and the standard.

    • It is crucial to keep all instrument parameters (e.g., excitation and emission slit widths, scan speed, detector voltage) constant for all measurements.

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compounds and the standard.

    • The slope of the resulting straight line is proportional to the fluorescence quantum yield.

    • The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

      Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

      Where:

      • Φstd is the quantum yield of the standard.

      • Gradx is the gradient of the plot for the test sample.

      • Gradstd is the gradient of the plot for the standard.

      • ηx is the refractive index of the solvent used for the test sample.

      • ηstd is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).

III. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (10⁻³ M) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions uv_vis Record UV-Vis Spectra (Determine Absorbance at λex) prep_dilutions->uv_vis Samples & Standard fluor Record Fluorescence Spectra (Constant Instrument Parameters) uv_vis->fluor Same Solutions integrate Integrate Emission Spectra fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) using Comparative Equation plot->calculate G cluster_2amino 2-Aminophenylpyridine Carbonitrile cluster_3amino 3-Aminophenylpyridine Carbonitrile S0_2 Ground State (S₀) S1_2 Excited State (S₁) (Planar ICT) S0_2->S1_2 Absorption S1_2->S0_2 Fluorescence (Φf_low) TICT_2 Twisted ICT State (Non-emissive) S1_2->TICT_2 Twisting TICT_2->S0_2 Non-radiative Decay S0_3 Ground State (S₀) S1_3 Excited State (S₁) (Planar ICT) S0_3->S1_3 Absorption S1_3->S0_3 Fluorescence (Φf_high)

Caption: Proposed Excited-State Deactivation Pathways.

For the 2-amino isomer , the direct conjugation of the amino group with the pyridine nitrogen facilitates a more pronounced charge separation in the excited state. This can lead to a greater driving force for twisting around the C-C bond connecting the pyridine and phenyl rings, or the C-N bond of the amino group, to form a stabilized, non-emissive Twisted Intramolecular Charge Transfer (TICT) state. [3]This TICT state provides an efficient non-radiative decay channel back to the ground state, thus quenching fluorescence and resulting in a lower quantum yield.

In contrast, for the 3-amino isomer , the lack of direct conjugation between the amino group and the pyridine nitrogen results in a less polarized excited state compared to the 2-amino isomer. This reduces the driving force for the formation of a TICT state. The molecule is more likely to remain in a more planar and rigid conformation in the excited state, from which radiative decay (fluorescence) is the more favorable de-excitation pathway. This leads to a higher observed fluorescence quantum yield.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the fluorescence quantum yield of 3-amino versus 2-amino phenylpyridine carbonitriles. Based on established photophysical principles and data from analogous systems, it is predicted that the 3-amino isomer will exhibit superior fluorescence quantum efficiency due to its structural propensity to minimize non-radiative decay pathways.

For researchers and drug development professionals, this insight is critical for the rational design of novel fluorescent probes. The 3-aminophenylpyridine carbonitrile scaffold represents a more promising starting point for developing highly emissive molecules for applications such as bio-imaging, high-throughput screening, and diagnostics.

Further experimental studies that directly compare the photophysical properties of these isomers under identical conditions are warranted to validate the hypotheses presented in this guide. Such studies would provide valuable quantitative data and further refine our understanding of the structure-property relationships governing the fluorescence of this important class of molecules.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. [Link]

  • Shatsauskas, A. V., et al. (2021). Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA. Dyes and Pigments, 194, 109631. [Link]

  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. [Link]

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

Sources

Safety Operating Guide

3-Amino-2-phenylpyridine-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

3-Amino-2-phenylpyridine-4-carbonitrile is a polyfunctional heterocyclic compound containing a pyridine ring, a primary amine, and a nitrile (cyano) group. Its disposal requires strict adherence to protocols preventing the liberation of hydrogen cyanide (HCN) gas and environmental contamination.

Core Disposal Strategy:

  • Primary Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Restriction: NEVER mix with acidic waste streams.[1] The nitrile moiety is acid-labile and can generate lethal HCN gas.

  • Waste Classification: Regulated Hazardous Waste (Toxic, Irritant).

Hazard Identification & Structural Risk Assessment

To handle this chemical safely, one must understand the risks embedded in its molecular structure. This is not just "toxic waste"; it is a reactive system waiting for the wrong trigger.

Functional GroupAssociated HazardOperational Implication
Nitrile (-CN) Cyanide Evolution DO NOT dispose of in acidic waste containers (e.g., Aqua Regia, Piranha, or standard acid waste). Contact with acid (

) can release HCN.
Aminopyridine Neurotoxicity & flammability High potential for skin absorption and neurotoxic effects. Use double nitrile gloves.
Phenyl Ring Lipophilicity Increases bioavailability and persistence in biological systems. Do not discharge into sanitary sewers.[2]

Detailed Disposal Protocol

Scenario A: Disposal of Pure Solid Reagent

Applicability: Expired shelf stock, surplus synthesis product.

  • Container Selection: Use a wide-mouth, high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Amino-2-phenylpyridine-4-carbonitrile" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

    • Special Note: Write "NITRILE - DO NOT ACIDIFY" in red marker.

  • Segregation: Place the sealed container in a secondary containment tray designated for "Solid Organic Toxics."

  • Handoff: Schedule pickup with your facility's EHS (Environmental Health & Safety) or licensed waste contractor (e.g., Clean Harbors, Veolia).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, filtrates, or HPLC waste containing the compound.[3]

  • pH Verification: Before adding to any waste drum, test the pH of your solution. It must be neutral or slightly basic (pH 8–10) .

    • Why? Alkaline conditions stabilize the cyanide/nitrile group.

  • Solvent Compatibility:

    • Compatible: Ethanol, Methanol, DMSO, Dichloromethane (DCM), Ethyl Acetate.

    • Incompatible: Aqueous acids, strong oxidizers (e.g., concentrated peroxide).

  • Waste Stream Selection:

    • If halogenated solvents (DCM) are present

      
      Halogenated Organic Waste .
      
    • If no halogens

      
      Non-Halogenated Organic Waste .
      
  • Documentation: Log the estimated concentration of the nitrile on the waste manifest.

Critical Safety Mechanism: The "Why" Behind the Protocol

Understanding the chemistry of failure is the only way to prevent it. The diagram below illustrates the catastrophic pathway (Acid Hydrolysis) versus the safe pathway (Incineration).

DisposalLogic Chemical 3-Amino-2-phenylpyridine- 4-carbonitrile Waste Decision Check Waste Stream pH Chemical->Decision AcidStream Acidic Waste Stream (pH < 7) Decision->AcidStream Incorrect Segregation BaseStream Neutral/Basic Waste Stream (pH > 7) Decision->BaseStream Correct Segregation Reaction Hydrolysis of Nitrile Group AcidStream->Reaction Protonation of -CN ResultGood Stable Storage for Incineration BaseStream->ResultGood Maintains Stability ResultBad RELEASE OF HCN GAS (Lethal Inhalation Hazard) Reaction->ResultBad Rapid Evolution

Figure 1: Chemical fate of nitrile waste based on pH segregation.[4] Acidic conditions trigger hydrolysis and cyanide release.

Emergency Procedures: Spills and Exposure

In the event of a spill, standard "sweep and toss" procedures are insufficient due to the dust inhalation risk.

Step-by-Step Spill Cleanup:

  • Evacuate & Isolate: Clear the immediate area (10-foot radius).

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and a P100 particulate respirator (or N95 minimum) to prevent dust inhalation.

  • Containment:

    • Solid Spill: Cover with wet paper towels to suppress dust, then scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use acid-based absorbents.

  • Deactivation (Expert Level Only):

    • If trace residues remain, treat the surface with a 10% aqueous bleach (sodium hypochlorite) solution. This oxidizes the nitrile/cyanide traces to less toxic cyanates.

    • Wait 15 minutes, then rinse with water. Collect all rinsate as hazardous waste.

Regulatory Compliance (RCRA)

While 3-Amino-2-phenylpyridine-4-carbonitrile is not explicitly listed under a specific P- or U-code by the EPA, it falls under the "Characteristic" waste definitions if not handled correctly.

Regulatory CategoryClassificationAction Required
RCRA Characteristic Toxic (D003 - Reactive) If the waste can generate toxic gases (HCN) when mixed with water/acid.[4]
DOT Shipping Toxic Solid, Organic, N.O.S. Use UN2811 for transport manifests.
Lab Pack Status Acceptable Can be packed with other compatible organic solids for incineration.

Visual Workflow: From Bench to Disposal

Workflow Start Waste Generation Identify Identify State: Solid vs Liquid Start->Identify SolidPath Solid Waste Identify->SolidPath LiquidPath Liquid Waste Identify->LiquidPath Container1 HDPE Jar Label: 'Toxic Solid' SolidPath->Container1 CheckPH Check pH Compatibility LiquidPath->CheckPH CheckPH->Identify pH < 7 (Neutralize first) Container2 Solvent Carboy Label: 'Organic Waste' CheckPH->Container2 pH > 7 Tag Attach Hazardous Waste Tag Container1->Tag Container2->Tag Pickup EHS Pickup (Incineration) Tag->Pickup

Figure 2: Operational workflow for segregating and packaging waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: 3-(4-Amino-2-fluorophenyl)pyridine-2-carbonitrile (Structural Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Amino-2-phenylpyridine-4-carbonitrile

[1]

Executive Safety Summary

3-Amino-2-phenylpyridine-4-carbonitrile is a functionalized heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and other bioactive scaffolds. While specific toxicological data for this exact isomer may be limited in public repositories, its structural components—an aminopyridine core fused with a nitrile moiety—dictate a strict safety protocol based on Structure-Activity Relationship (SAR) toxicology.

Critical Hazard Profile:

  • Acute Toxicity: Potential neurotoxicity (voltage-gated potassium channel blockade typical of aminopyridines) and metabolic cyanide release.

  • Physical State: Fine crystalline powder; high risk of electrostatic suspension and inhalation.

  • Reactivity: Incompatible with strong oxidizers and acids (risk of HCN evolution).[1]

Structural Hazard Analysis (The "Why")

To understand the PPE requirements, we must analyze the molecule's functional groups. This is not just about compliance; it is about biological mechanism.

Functional GroupAssociated RiskPhysiological Mechanism
Aminopyridine Core Neurotoxicity / Irritation Aminopyridines are known to block potassium channels, potentially leading to hyperexcitability or convulsions upon significant exposure [1]. They are also potent mucosal irritants.
Nitrile (-CN) Chemical Asphyxiation While aromatic nitriles are generally stable, enzymatic metabolism or acidic hydrolysis can release cyanide ions (

), inhibiting cytochrome c oxidase [2].
Primary Amine (-NH2) Sensitization High potential for dermal sensitization and severe eye irritation due to basicity.

PPE Matrix: The Defense System

Note: Engineering controls (Fume Hoods) are the primary line of defense. PPE is the redundancy layer.

Hand Protection

Recommendation: Double-gloving with specific material thickness.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).

  • Outer Layer: 5-8 mil (0.12–0.20 mm) Nitrile or Neoprene (Mechanical strength).

  • Rationale: Standard latex is permeable to pyridine derivatives. Nitrile offers superior resistance to organic bases. Double gloving creates a visual breach indicator and prevents micro-perforation exposure [3].

Respiratory Protection

Primary: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 100 fpm). Secondary (If hood work is impossible): Full-face powered air-purifying respirator (PAPR) with P100 (HEPA) and Organic Vapor (OV) cartridges.

  • Rationale: The solid is likely electrostatic. N95 masks are insufficient for preventing eye absorption of fine basic dusts.

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to dust migration risks.

  • Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton lab coat. Avoid synthetic street clothes (nylon/polyester) that can melt or trap static charge.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Checks
  • Airflow Verification: Ensure fume hood monitor indicates flow >0.5 m/s.

  • Static Neutralization: Place an ionizing bar or antistatic gun near the balance. Pyridine-nitriles are prone to static cling, causing "jumping" of powder during weighing.

  • Acid Sweep: Remove all strong acids (HCl, H₂SO₄) from the immediate workspace to prevent accidental hydrolysis of the nitrile group.

Phase 2: Weighing & Transfer
  • Don PPE: Put on inner gloves, Tyvek sleeves, outer gloves, and goggles.

  • Weighing: Perform inside the fume hood. If using a balance enclosure, ensure it is vented.

  • Solvation: Dissolve the solid immediately in the reaction solvent (e.g., DMSO, DCM) to suppress dust generation.

    • Technique: Add solvent to the weigh boat/vial to rinse, rather than scraping dry powder.

Phase 3: Reaction & Cleanup[3]
  • Spill Management: Do NOT use water initially.

    • Protocol: Cover spill with a dry absorbent pad or vermiculite.

    • Decontamination: Wipe area with a mild bleach solution (10%) to oxidize any trace residues, followed by water.

  • Doffing: Remove outer gloves inside the hood. Peel them off so the contaminated side is inside.

Visual Workflow: Hierarchy of Protection

The following diagram illustrates the logical flow of safety controls, prioritizing engineering solutions over PPE.

SafetyProtocolcluster_01. Engineering Controls (Primary)cluster_12. Personal Protective Equipment (Secondary)cluster_23. Emergency ResponseHoodChemical Fume Hood(>100 fpm velocity)GlovesDouble Nitrile Gloves(Inner: 4mil, Outer: 8mil)Hood->Gloves If containment breaches StaticStatic Elimination(Ionizer/Gun)Static->Hood Pre-req SpillDry Spill Cleanup(Vermiculite -> Bleach)Gloves->Spill Handling Failure EyesChemical Goggles(Indirect Vent)BodyTyvek Lab Coat(Disposable)ExposureMedical Evacuation(Treat as Cyanide/Neurotoxin)Spill->Exposure Containment Failure

Figure 1: Hierarchy of safety controls for handling aminopyridine carbonitriles. Blue indicates engineering controls, Green indicates PPE, Yellow indicates mitigation, and Red indicates emergency response.

Disposal & Waste Management

  • Segregation: Dispose of as Hazardous Organic Waste (Toxic) . Do not mix with acidic waste streams.

  • Labeling: Clearly tag waste containers with "Contains Nitriles" and "Aminopyridines" to alert waste handlers of potential cyanide generation risks if treated with acid.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Aminopyridine Derivatives: Mechanism of Action (Potassium Channel Blockade). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link]

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